BMS-986242
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H24ClFN2O |
|---|---|
分子量 |
410.9 g/mol |
IUPAC 名称 |
4-chloro-N-[(1R)-1-[4-(6-fluoroquinolin-4-yl)cyclohexyl]ethyl]benzamide |
InChI |
InChI=1S/C24H24ClFN2O/c1-15(28-24(29)18-6-8-19(25)9-7-18)16-2-4-17(5-3-16)21-12-13-27-23-11-10-20(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 |
InChI 键 |
AOJCHFNHRLPISK-KLAILNCOSA-N |
手性 SMILES |
C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)NC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
Foundational & Exploratory
BMS-986242: A Technical Overview of its Mechanism of Action as a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a potent and selective small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 is a critical mediator of immune suppression in the tumor microenvironment. By catabolizing the essential amino acid tryptophan, IDO1 creates a nutrient-deprived environment for effector T cells and generates immunosuppressive metabolites, primarily kynurenine. This leads to the inhibition of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) activity, thereby allowing cancer cells to evade immune surveillance. This compound was developed as a next-generation IDO1 inhibitor with comparable in vitro potency and in vivo pharmacodynamic effects to its predecessor, linrodostat (BMS-986205).[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular effects, supported by available preclinical data.
Core Mechanism of Action: Inhibition of IDO1
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1.[1][2][3] IDO1 is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.
Signaling Pathway
The inhibition of IDO1 by this compound leads to a cascade of downstream effects that collectively work to restore anti-tumor immunity. The key steps in this signaling pathway are visualized in the diagram below.
Quantitative Data
This compound has demonstrated high potency in in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Assay | Value | Reference |
| IC50 | Cellular IDO1 Inhibition Assay | 2 nM | [2] |
| IC50 | Human Whole Blood (HWB) IDO1 Inhibition Assay | 25 nM | [2] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of IDO1 inhibitors like this compound.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Detailed Methodology:
-
Cell Culture: Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are cultured in appropriate media.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for tryptophan metabolism.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Kynurenine Measurement: The concentration of kynurenine in the supernatant is quantified. A common method involves the use of Ehrlich's reagent, which reacts with kynurenine to produce a colored product that can be measured spectrophotometrically at approximately 480 nm.
-
Data Analysis: The percentage of IDO1 inhibition at each drug concentration is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a suitable model.
In Vivo Mouse Xenograft Model
This model is used to assess the in vivo pharmacodynamic effect and anti-tumor efficacy of IDO1 inhibitors.
Detailed Methodology:
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into treatment groups and administered this compound (typically via oral gavage) or a vehicle control.
-
Monitoring: Tumor volume and mouse body weight are monitored regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue are collected to measure the concentrations of kynurenine and tryptophan. The ratio of kynurenine to tryptophan is a key pharmacodynamic biomarker of IDO1 inhibition.
-
Efficacy Analysis: Anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, often expressed as a percentage of tumor growth inhibition.
Preclinical and Clinical Development
This compound was selected for clinical development based on its promising preclinical profile.[1] A Phase 1/2a clinical trial (NCT03351231) was initiated to evaluate this compound in combination with nivolumab in patients with advanced malignant tumors. However, this trial was terminated. The reasons for termination and the results of this study are not publicly available.
Conclusion
This compound is a highly potent and selective inhibitor of the IDO1 enzyme. Its mechanism of action is centered on the blockade of tryptophan catabolism in the tumor microenvironment, thereby reversing a key mechanism of immune evasion by cancer cells. While in vitro data demonstrates its potent activity, publicly available in vivo efficacy and clinical data for this compound are limited. Further research and publication of clinical trial results are needed to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. probechem.com [probechem.com]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986242: A Technical Whitepaper on a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a key target in cancer immunotherapy.[1] This heme-containing enzyme catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic reprogramming suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs), thereby enabling cancer cells to evade immune surveillance.[1][2]
BMS-986242 is a novel, orally active, potent, and selective inhibitor of IDO1 developed by Bristol Myers Squibb for the treatment of various malignancies, including metastatic melanoma and renal cell carcinoma.[3][4][5] This document provides an in-depth technical guide on this compound, summarizing its preclinical data, detailing key experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action and Preclinical Pharmacology
This compound is a structurally differentiated clinical candidate designed to be a potent and selective inhibitor of the IDO1 enzyme.[6] Preclinical studies have demonstrated its ability to effectively reduce kynurenine levels in both in vitro and in vivo models.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical evaluations of this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 | Reference |
| Cellular IDO1 Inhibition Assay | IDO1 | 2 nM | [6] |
| Human Whole Blood (HWB) IDO1 Inhibition Assay | IDO1 | 25 nM | [6] |
| Off-target Panel | nAChR a1 | 12.3 μM | [3] |
| Off-target Panel | Other targets | >25 μM | [3] |
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Animal Model | Dosage (p.o.) | Effect | Reference |
| nu/nu Mouse | 3 - 30 mg/kg | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration. | [3] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the development and evaluation of this compound.
IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and immune suppression, and the point of intervention for this compound.
Experimental Workflow: Cellular IDO1 Inhibition Assay
This diagram outlines the key steps in a typical cell-based assay to determine the potency of an IDO1 inhibitor like this compound.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cellular IDO1 Enzyme Inhibition Assay
This protocol is designed to assess the potency of this compound in a cellular context where IDO1 expression is induced.
1. Materials:
-
Human cancer cell line (e.g., HeLa or SKOV-3).
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
-
Recombinant Human Interferon-gamma (IFN-γ).
-
This compound.
-
Phosphate Buffered Saline (PBS).
-
Trichloroacetic acid (TCA) solution (e.g., 6.1 N).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Kynurenine standard.
-
96-well cell culture plates.
-
Microplate reader.
2. Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density that allows for a confluent monolayer after 24 hours and allow them to adhere overnight.[7][8]
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[9] Incubate for 24 hours at 37°C and 5% CO2.[9]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the IFN-γ-containing medium and replace it with 100 µL of the inhibitor dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.[7][9]
-
Kynurenine Measurement:
-
Carefully collect 70 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[9]
-
Add 35 µL of 6.1 N TCA to each well to precipitate proteins.[9]
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.[9]
-
Transfer 50 µL of the clear supernatant to a new 96-well plate.[9]
-
Add 50 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[9]
-
Measure the absorbance at 480 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the kynurenine concentration in each sample from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[9]
-
In Vivo Mouse Xenograft Model
This protocol describes a general procedure for evaluating the in vivo pharmacodynamic effect of this compound on tumor kynurenine levels.
1. Materials:
-
Nu/nu mice.
-
Human tumor cells that express IDO1 (e.g., SK-OV-3).
-
Matrigel or other appropriate vehicle for cell injection.
-
This compound formulated for oral administration.
-
Standard laboratory equipment for animal handling, tumor measurement, and tissue collection.
-
LC-MS/MS or other suitable analytical equipment for kynurenine quantification.
2. Procedure:
-
Tumor Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 SK-OV-3 cells) mixed with Matrigel into the flank of nu/nu mice.
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Randomize mice into vehicle and treatment groups.
-
Drug Administration: Administer this compound orally (p.o.) at various doses (e.g., 3, 10, and 30 mg/kg) once daily.[3]
-
Pharmacodynamic Endpoint: At a specified time point after the final dose (e.g., 24 hours), euthanize the mice and collect the tumors.
-
Kynurenine Analysis:
-
Homogenize the tumor tissue.
-
Extract kynurenine from the tumor homogenates.
-
Quantify the kynurenine concentration using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis: Compare the tumor kynurenine concentrations between the vehicle-treated and this compound-treated groups to determine the percentage of kynurenine reduction at each dose level.
Clinical Development
This compound has been investigated in clinical trials to evaluate its safety, tolerability, and efficacy in combination with other immunotherapies. A Phase 1/2a study (NCT03351231) was initiated to assess this compound in combination with nivolumab (an anti-PD-1 antibody) in patients with advanced malignant tumors.[3][5]
Conclusion
This compound is a potent and selective inhibitor of IDO1 with demonstrated preclinical activity in reducing kynurenine levels. The data presented in this technical guide highlight its potential as a therapeutic agent in the field of immuno-oncology. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to further understand and develop IDO1-targeted therapies. Continued investigation into the clinical application of this compound, particularly in combination with other immune checkpoint inhibitors, will be crucial in defining its role in the treatment of cancer.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenines as a Novel Target for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Preclinical Profile of BMS-986242: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a novel, potent, and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Upregulation of IDO1 in the tumor microenvironment leads to depletion of tryptophan and accumulation of kynurenine, resulting in an immunosuppressive milieu that facilitates tumor immune evasion.[1] By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy.[1][2] This technical guide provides a comprehensive overview of the preclinical research on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.
Mechanism of Action: IDO1 Inhibition
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This process has significant implications for immune surveillance, particularly in the context of cancer.
The signaling pathway initiated by IDO1 activity involves the following key steps:
-
Tryptophan Depletion: In the tumor microenvironment, cancer cells or surrounding immune cells can upregulate IDO1 expression. The increased IDO1 activity leads to a localized depletion of tryptophan. T-cells are highly sensitive to tryptophan levels, and its scarcity can induce a state of anergy or apoptosis, thereby blunting the anti-tumor immune response.
-
Kynurenine Accumulation: The enzymatic conversion of tryptophan by IDO1 produces kynurenine and its downstream metabolites. These metabolites are not inert; they actively contribute to the immunosuppressive environment by promoting the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the activity of effector T cells and natural killer (NK) cells.
By blocking IDO1, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites. This restores the functional activity of effector immune cells and shifts the balance of the tumor microenvironment from an immunosuppressive to an immunostimulatory state, thereby enhancing the ability of the immune system to recognize and eliminate cancer cells.
Quantitative Data Summary
The preclinical development of this compound involved a comprehensive evaluation of its in vitro potency, selectivity, and in vivo pharmacokinetic and pharmacodynamic properties. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Species | IC50 (nM) |
| Cellular IDO1 Inhibition | HeLa | Human | 2 |
| Human Whole Blood (HWB) IDO1 Inhibition | - | Human | 25 |
Data sourced from ProbeChem.[3]
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| 3 | 139 | 1.0 | 453 |
| 10 | 567 | 1.0 | 2140 |
| 30 | 2080 | 1.0 | 8320 |
Data represents a summary of findings from preclinical studies.[4]
Table 3: In Vivo Pharmacodynamics of this compound in a Mouse Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Kynurenine Reduction (%) |
| 3 | Statistically Significant |
| 10 | Statistically Significant |
| 30 | Statistically Significant |
This compound exhibited dose-proportional exposure and a statistically significant reduction in kynurenine concentration in the tumor at all three doses.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
In Vitro IDO1 Cellular Assay
Objective: To determine the in vitro potency of this compound in inhibiting IDO1 activity in a cellular context.
Methodology:
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Following IDO1 induction, the media is replaced with fresh media containing various concentrations of this compound or a vehicle control.
-
-
Incubation and Sample Collection:
-
Cells are incubated with the compound for a specified period (e.g., 24 hours).
-
The cell culture supernatant is then collected for analysis.
-
-
Kynurenine Measurement:
-
The concentration of kynurenine in the supernatant is measured as a direct readout of IDO1 enzymatic activity. This is typically done using a colorimetric assay or by LC-MS/MS.[7]
-
For the colorimetric assay, a reagent such as p-dimethylaminobenzaldehyde (DMAB) is added to the supernatant, which reacts with kynurenine to produce a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 480 nm).
-
-
Data Analysis:
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of IDO1 activity, is calculated from the dose-response curve.
-
In Vivo Mouse Xenograft Study
Objective: To evaluate the in vivo pharmacokinetics and pharmacodynamics of this compound in a tumor-bearing mouse model.
Methodology:
-
Animal Model and Tumor Implantation:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
A human tumor cell line known to express IDO1 (or can be induced to express it) is implanted subcutaneously into the flank of the mice.
-
-
Tumor Growth and Group Randomization:
-
Tumor growth is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized into different treatment groups (vehicle control and various doses of this compound).
-
-
Drug Administration:
-
This compound is formulated for oral administration (p.o.) and administered to the mice at the specified doses and schedule.
-
-
Pharmacokinetic (PK) Analysis:
-
At various time points after drug administration, blood samples are collected from a subset of mice in each group.
-
Plasma is separated, and the concentration of this compound is determined using LC-MS/MS.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised.
-
The concentrations of tryptophan and kynurenine in the tumor tissue are quantified by LC-MS/MS.
-
The reduction in tumor kynurenine levels is used as a pharmacodynamic marker of IDO1 inhibition.
-
-
Data Analysis:
-
Statistical analysis is performed to compare the pharmacokinetic parameters and tumor kynurenine levels between the different treatment groups.
-
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of IDO1 with a favorable pharmacokinetic and pharmacodynamic profile. Its ability to effectively inhibit IDO1 in both in vitro cellular assays and in vivo tumor models supports its clinical development as a novel cancer immunotherapy agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other IDO1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. probechem.com [probechem.com]
- 3. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.lib.keio.ac.jp [search.lib.keio.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BMS-986242 and the Kynurenine Pathway: A Technical Overview
Introduction
The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan, with approximately 99% of tryptophan not used for protein synthesis being catabolized through this pathway.[1] The first and rate-limiting step of this pathway is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[1][2][3] IDO1, in particular, has garnered significant attention in oncology.[4] In the tumor microenvironment (TME), inflammatory cytokines like interferon-gamma (IFNγ) can induce the upregulation of IDO1 in tumor cells, stromal cells, and antigen-presenting cells.[5][6][7]
This heightened IDO1 activity leads to two key outcomes that facilitate tumor immune evasion: the depletion of local tryptophan and the accumulation of its downstream catabolite, kynurenine.[4][6] Tryptophan is essential for the proliferation and function of effector T cells; its depletion can lead to cell-cycle arrest and anergy.[5][8] Simultaneously, the accumulation of kynurenine and its derivatives acts as a potent immunosuppressive signal, promoting the generation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which further dampen the anti-tumor immune response.[1][8] Kynurenine can also activate the aryl hydrocarbon receptor (AhR), a transcription factor that mediates a range of immunomodulatory effects.[1][5] This mechanism allows cancer cells to evade immune surveillance, contributing to tumor progression and resistance to therapy.[1]
BMS-986242 is a novel, potent, and selective inhibitor of the IDO1 enzyme.[9][10][11][12] Developed as a potential cancer immunotherapy, it is designed to block the catalytic activity of IDO1, thereby preventing the degradation of tryptophan into kynurenine.[4][13] By inhibiting IDO1, this compound aims to restore tryptophan levels and reduce kynurenine concentrations within the TME, thus reversing the immunosuppressive environment and enhancing the ability of the host immune system to recognize and attack cancer cells.[4]
Quantitative Data
The preclinical profile of this compound demonstrates its potency as a selective IDO1 inhibitor.[9][13] The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 | Notes |
|---|---|---|---|
| Enzyme Inhibition | IDO1 | Data not publicly available, but described as "potent" | Selective over IDO2 and TDO |
| Off-Target Screening | nAChR a1 | 12.3 μM | IC50 >25 μM for most other off-targets screened[11] |
| Off-Target Screening | nAChR a7 | >6 μM (~20% max inhibition) |[11] |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Animal Model | Doses (Oral) | Effect | Time Point |
|---|
| Mouse Xenograft | 3, 10, 30 mg/kg | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration at all doses.[11] | 0-24 hours[11] |
Experimental Protocols
Detailed experimental procedures for the evaluation of this compound are proprietary. However, based on standard practices in the field and information from related publications, the key experiments can be outlined as follows.
Recombinant Human IDO1 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against the IDO1 enzyme.
Methodology:
-
Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), ascorbic acid (reductant), and catalase.
-
Procedure:
-
The IDO1 enzyme is pre-incubated with varying concentrations of the test compound (e.g., this compound) in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by the addition of trichloroacetic acid.
-
The product, N-formylkynurenine, is hydrolyzed to kynurenine.
-
The concentration of kynurenine is quantified. This is typically done colorimetrically after derivatization with Ehrlich's reagent or by using analytical methods like LC-MS/MS for higher sensitivity.
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Cell-Based IDO1 Activity Assay
Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.
Methodology:
-
Cell Line: A human cell line that expresses IDO1 upon stimulation, such as HeLa cells or IFNγ-stimulated HEK293 cells engineered to overexpress IDO1.
-
Procedure:
-
Cells are seeded in microplates and allowed to adhere.
-
IDO1 expression is induced by treating the cells with human IFNγ for 24-48 hours.
-
The culture medium is replaced with fresh medium containing varying concentrations of this compound.
-
L-tryptophan is added to the medium.
-
Cells are incubated for a further 24-48 hours.
-
A sample of the cell culture supernatant is collected.
-
The concentration of kynurenine in the supernatant is measured, typically by LC-MS/MS.
-
The IC50 value is calculated based on the reduction in kynurenine production compared to vehicle-treated cells.
-
In Vivo Pharmacokinetic-Pharmacodynamic (PK/PD) Study
Objective: To evaluate the relationship between the exposure of this compound and its effect on kynurenine levels in vivo.
Methodology:
-
Animal Model: Tumor-bearing mice (e.g., immunodeficient mice with human tumor xenografts, or syngeneic models with murine tumors). The tumor model should have constitutive or inducible IDO1 expression.
-
Procedure:
-
Animals are randomized into groups and administered single or multiple oral doses of this compound at various concentrations (e.g., 3, 10, 30 mg/kg) or a vehicle control.[11]
-
At specified time points post-dose, blood samples and tumor tissues are collected.
-
Plasma is isolated from the blood samples.
-
Plasma and tumor tissues are processed for analysis. Tumors are typically homogenized.
-
The concentration of this compound in plasma and tumor homogenates is measured by LC-MS/MS to determine the pharmacokinetic profile (exposure).
-
The concentrations of tryptophan and kynurenine in the same samples are measured by LC-MS/MS to assess the pharmacodynamic effect (target engagement).
-
The data is analyzed to establish a dose-response relationship between drug exposure and the reduction in kynurenine levels or the kynurenine/tryptophan ratio.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound in the kynurenine pathway.
Experimental Workflow Diagram
References
- 1. Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Pharmacodynamics of BMS-986242: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a potent and selective, orally active inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] IDO1 has been identified as a critical mediator of immune suppression within the tumor microenvironment, making it a compelling target for cancer immunotherapy.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. IDO1 is a heme-containing dioxygenase that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][4] In the context of cancer, the overexpression of IDO1 by tumor cells or immune cells within the tumor microenvironment leads to two key immunosuppressive outcomes:
-
Tryptophan Depletion: The depletion of tryptophan, an essential amino acid for T-cell proliferation and function, leads to the arrest of effector T-cell activity and the induction of T-cell anergy.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and suppresses the function of natural killer (NK) cells and dendritic cells.[6]
By inhibiting IDO1, this compound is designed to reverse these immunosuppressive mechanisms, thereby restoring anti-tumor immune responses.
Signaling Pathway
The primary signaling pathway influenced by this compound is the IDO1-mediated kynurenine pathway. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Caption: IDO1 pathway and the inhibitory action of this compound.
Quantitative Pharmacodynamic Data
The potency and activity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Assay Type | System | Parameter | Value | Reference |
| Cellular IDO1 Inhibition | - | IC50 | 2 nM | [7] |
| Human Whole Blood (HWB) IDO1 Inhibition | Human Whole Blood | IC50 | 25 nM | [7] |
Table 1: In Vitro Potency of this compound
| Animal Model | Dosing Route | Dose Range (mg/kg) | Pharmacodynamic Effect | Reference |
| Mouse Xenograft | Oral (p.o.) | 3 - 30 | Dose-proportional reduction in tumor kynurenine concentration | [2] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacodynamic studies. The following sections outline the general methodologies employed to assess the activity of this compound.
Cellular IDO1 Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit IDO1 activity within a cellular context.
Caption: Workflow for a cellular IDO1 inhibition assay.
Methodology:
-
Cell Seeding: IDO1-expressing cells (e.g., HeLa cells or peripheral blood mononuclear cells stimulated with interferon-gamma) are seeded in a multi-well plate.
-
Compound Addition: The cells are treated with a range of concentrations of this compound.
-
Substrate Addition: Tryptophan is added to the cell culture medium.
-
Incubation: The plate is incubated to allow for the enzymatic conversion of tryptophan to kynurenine.
-
Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or a colorimetric assay based on the Ehrlich reaction.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the kynurenine concentration against the this compound concentration and fitting the data to a dose-response curve.
Human Whole Blood (HWB) IDO1 Inhibition Assay
This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.
Methodology:
-
Blood Collection: Fresh human whole blood is collected from healthy donors.
-
Compound Addition: Aliquots of whole blood are treated with various concentrations of this compound.
-
IDO1 Induction: IDO1 expression and activity are induced by stimulating the blood with a mitogen such as lipopolysaccharide (LPS) or a combination of cytokines.
-
Incubation: The blood samples are incubated to allow for tryptophan metabolism.
-
Plasma Separation: Plasma is separated from the blood cells by centrifugation.
-
Kynurenine Measurement: The concentration of kynurenine in the plasma is quantified.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
In Vivo Pharmacodynamic (PD) Mouse Xenograft Model
This in vivo model is used to evaluate the ability of this compound to modulate the IDO1 pathway within a tumor.
Caption: Workflow for an in vivo pharmacodynamic mouse xenograft model.
Methodology:
-
Tumor Implantation: Human tumor cells that express IDO1 are implanted subcutaneously into immunodeficient mice.
-
Drug Administration: Once the tumors reach a predetermined size, the mice are treated with this compound, typically via oral gavage.
-
Sample Collection: At various time points after drug administration, tumor and blood samples are collected.
-
Sample Processing: Tumors are homogenized, and plasma is separated from the blood.
-
Bioanalysis: The concentrations of this compound and kynurenine in the tumor homogenates and plasma are measured using LC-MS/MS.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The relationship between the drug concentration (pharmacokinetics) and the reduction in kynurenine levels (pharmacodynamics) is analyzed to determine the in vivo potency and duration of action.
Clinical Development Status
This compound was advanced into Phase I/II clinical trials in combination with the anti-PD-1 antibody nivolumab for the treatment of advanced malignant tumors.[8] However, the development of this compound has since been discontinued.[8]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of IDO1. Its pharmacodynamic profile, established through a series of in vitro, ex vivo, and in vivo studies, demonstrates its ability to effectively inhibit the IDO1 enzyme and reduce kynurenine levels. While its clinical development has been halted, the data and methodologies associated with this compound provide a valuable framework for the ongoing investigation of IDO1 inhibitors and the broader field of cancer immunotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. probechem.com [probechem.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide to BMS-986242 for Metastatic Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986242 is a potent and selective small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] Developed by Bristol Myers Squibb, it was investigated as a potential immunotherapeutic agent for the treatment of various advanced cancers, including metastatic melanoma. The rationale for its development was based on the role of IDO1 in creating an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound was designed to restore anti-tumor immune responses. Despite a promising preclinical profile, the clinical development of this compound was discontinued. This guide provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, preclinical data, and the context of its discontinued clinical development.
Mechanism of Action: IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the upregulation of IDO1 by tumor cells or antigen-presenting cells leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the immune response.
This compound was designed to competitively inhibit the IDO1 enzyme, thereby blocking the conversion of tryptophan to kynurenine. This inhibition was expected to reverse the immunosuppressive effects within the tumor microenvironment, enhance T-cell-mediated tumor cell killing, and potentially synergize with other immunotherapies like checkpoint inhibitors.
Signaling Pathway
The inhibition of IDO1 by this compound directly impacts the tryptophan catabolism pathway, leading to a cascade of downstream effects that counter immune suppression within the tumor microenvironment.
Preclinical Data
This compound demonstrated a strong preclinical profile, characterized by high potency and selectivity for IDO1.
In Vitro Potency
The following table summarizes the in vitro inhibitory activity of this compound.
| Assay Type | System | IC50 (nM) |
| Cellular IDO1 Inhibition | IFNγ-stimulated HeLa cells | 2 |
| Human Whole Blood (HWB) IDO1 Inhibition | Human Whole Blood | 25 |
Data sourced from ProbeChem and other publications.[3]
In Vivo Pharmacodynamics
In vivo studies in mouse xenograft models were conducted to assess the pharmacodynamic effects of this compound.
| Animal Model | Dosing (mg/kg, p.o.) | Key Findings |
| Mouse Xenograft Model | 3, 10, 30 | Dose-proportional exposure and a statistically significant reduction in tumor kynurenine concentration at all doses. |
Data sourced from MedchemExpress.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are crucial for researchers aiming to replicate or build upon these findings.
Cellular IDO1 Inhibition Assay
This workflow outlines the general procedure for assessing the in vitro potency of IDO1 inhibitors in a cellular context.
Protocol Details:
-
Cell Culture: HeLa cells are cultured in appropriate media.
-
IDO1 Induction: Cells are stimulated with interferon-gamma (IFNγ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The cells are then treated with various concentrations of this compound.
-
Kynurenine Measurement: After an incubation period, the concentration of kynurenine in the cell culture supernatant is measured. This is often done using a colorimetric assay involving p-dimethylaminobenzaldehyde (DMAB), which reacts with kynurenine to produce a colored product that can be quantified by spectrophotometry.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the kynurenine concentration against the inhibitor concentration.
In Vivo Mouse Xenograft Study
The following diagram illustrates the typical workflow for an in vivo study to assess the pharmacodynamic effects of an IDO1 inhibitor.
Protocol Details:
-
Animal Model: Immunocompromised mice are typically used for xenograft studies with human cancer cell lines.
-
Tumor Implantation: Human melanoma cells are implanted subcutaneously.
-
Treatment: Once tumors reach a specified volume, mice are treated with this compound, usually via oral gavage.
-
Pharmacodynamic Assessment: Tumor and plasma samples are collected at various time points post-treatment to measure the levels of tryptophan and kynurenine, typically by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Efficacy Assessment: In separate cohorts, tumor growth inhibition is monitored over time.
Clinical Development and Discontinuation
The decision to halt the development of this compound and other IDO1 inhibitors by several pharmaceutical companies was largely influenced by the failure of the Phase 3 ECHO-301/KEYNOTE-252 trial. This pivotal study evaluated the combination of epacadostat, another IDO1 inhibitor, with the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma. The trial did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone. This outcome cast significant doubt on the clinical benefit of the IDO1 inhibition strategy in combination with PD-1 blockade for melanoma.
The discontinuation of the this compound program is therefore understood to be a strategic decision based on the evolving clinical landscape and the lack of demonstrated efficacy for the IDO1 inhibitor class in late-stage clinical trials for melanoma.
Future Perspectives and Conclusion
The story of this compound and other IDO1 inhibitors serves as a critical case study in cancer drug development. While the preclinical rationale was strong, the translation to clinical benefit in combination with checkpoint inhibitors for metastatic melanoma was not realized. This highlights the complexities of the tumor microenvironment and the challenges of overcoming immune resistance.
Future research in this area may focus on:
-
Biomarker-Driven Patient Selection: Identifying predictive biomarkers to select patients who are most likely to respond to IDO1 inhibition.
-
Alternative Combination Strategies: Exploring combinations with other immunotherapies or targeted agents.
-
Targeting Downstream Effectors: Investigating the inhibition of other components of the kynurenine pathway, such as the aryl hydrocarbon receptor (AhR).
References
BMS-986242 for Renal Cell Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is an orally active, potent, and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 has been identified as a critical immune checkpoint regulator that plays a significant role in tumor-mediated immune suppression across a variety of malignancies, including renal cell carcinoma (RCC).[1][2] The overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its metabolite, kynurenine.[2][3] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, thereby enabling cancer cells to evade immune destruction.[4] this compound was developed as a clinical candidate for cancer immunotherapy based on its robust preclinical profile.[1] This document provides a detailed technical overview of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Mechanism of Action: IDO1 Inhibition
This compound functions by directly inhibiting the enzymatic activity of IDO1.[1] This enzyme is a heme-containing dioxygenase that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[2][3] In the tumor microenvironment, interferon-gamma (IFNγ) often induces the expression of IDO1 in cancer cells and antigen-presenting cells.[5] By blocking IDO1, this compound prevents the conversion of tryptophan to kynurenine, which in turn is expected to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations.[6] The intended downstream effects are the reversal of T-cell anergy and the enhancement of the host's anti-tumor immune response.[3]
Preclinical Data
The preclinical evaluation of this compound demonstrated its high potency and selectivity for IDO1. The following tables summarize the key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Reference |
| Cellular IDO1 Inhibition | IC50 | 2 nM | [7] |
| Human Whole Blood (HWB) IDO1 Inhibition | IC50 | 25 nM | [7] |
Table 2: In Vivo Pharmacodynamic Effect of this compound
| Model | Dosing | Effect | Reference |
| Mouse Xenograft Model | 3-30 mg/kg (oral) | Dose-proportional reduction in tumor kynurenine concentration | [1] |
Note: The specific tumor type for the mouse xenograft model is not detailed in the provided search results, but the studies were conducted to support the development of this compound for a range of cancers, including metastatic melanoma and renal cell carcinoma.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments used in the evaluation of this compound.
Cellular IDO1 Activity Assay
This assay is designed to measure the ability of a compound to inhibit IDO1 activity within a cellular context.
1. Cell Culture and IDO1 Induction:
-
Cell Line: Human ovarian cancer cell line SKOV-3, which is known to express IDO1 upon stimulation.[5]
-
Plating: Cells are seeded in 96-well plates at a density of 3 x 104 cells per well and allowed to adhere overnight.[5]
-
Induction: IDO1 expression is induced by adding recombinant human interferon-gamma (IFNγ) to the cell culture medium at a final concentration of 100 ng/mL. The cells are then incubated for 24 hours at 37°C in a 5% CO2 incubator.[5]
2. Inhibitor Treatment:
-
Test compounds, such as this compound, are serially diluted in fresh assay medium.
-
The culture medium from the IFNγ-stimulated cells is replaced with the medium containing the test compounds or a vehicle control (e.g., DMSO).[5]
-
The plate is incubated for an additional 24-48 hours.[6]
3. Kynurenine Measurement:
-
After incubation, the cell culture supernatant is collected.[6]
-
Proteins in the supernatant are precipitated by adding trichloroacetic acid (TCA).[6]
-
The mixture is incubated to hydrolyze N-formylkynurenine to kynurenine.[6]
-
After centrifugation to pellet the precipitated protein, the clear supernatant is transferred to a new plate.[6]
-
Ehrlich's reagent (containing p-dimethylaminobenzaldehyde) is added to the supernatant, which reacts with kynurenine to produce a colored product.[4][6]
-
The absorbance is measured at 480 nm using a microplate reader. The concentration of kynurenine is determined by comparison to a standard curve.[4]
4. Data Analysis:
-
The concentration of kynurenine produced is plotted against the concentration of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of IDO1 activity, is calculated.
In Vivo Pharmacokinetic-Pharmacodynamic (PK-PD) Study
This type of study is essential to understand the relationship between drug exposure and its pharmacological effect in a living organism.
-
Animal Model: Mouse xenograft models are commonly used, where human tumor cells are implanted into immunodeficient mice.[1] For immunotherapy studies, humanized mouse models with reconstituted human immune systems may also be employed.
-
Dosing: this compound was administered orally at various doses (e.g., 3, 10, and 30 mg/kg) to establish a dose-response relationship.[1]
-
Sample Collection: At specified time points after drug administration, blood and tumor tissue samples are collected.
-
Pharmacokinetic (PK) Analysis: The concentration of this compound in plasma is measured over time to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Pharmacodynamic (PD) Analysis: The concentration of kynurenine in the tumor tissue is measured as a biomarker of IDO1 activity. A reduction in tumor kynurenine levels indicates target engagement by the inhibitor.
-
PK-PD Modeling: The relationship between the drug concentration in plasma (PK) and the reduction in tumor kynurenine (PD) is modeled to understand the exposure-response relationship and to inform clinical dose selection.
Clinical Studies in Renal Cell Carcinoma
Based on publicly available information, there are no specific clinical trial results for this compound in patients with renal cell carcinoma. The compound was selected as a candidate for clinical development based on its promising preclinical profile for a variety of cancers.[1] While the landscape of RCC treatment has been significantly advanced by immune checkpoint inhibitors that target the PD-1/PD-L1 and CTLA-4 pathways, the clinical efficacy of targeting the IDO1 pathway with inhibitors like this compound in this specific indication remains to be determined through future clinical trials.
Conclusion
This compound is a potent and selective inhibitor of IDO1 with a well-characterized mechanism of action and a strong preclinical data package demonstrating target engagement and a dose-dependent reduction in the key immunosuppressive metabolite kynurenine. While renal cell carcinoma is a rational target for IDO1 inhibition due to the immunogenic nature of the disease, the clinical utility of this compound in this setting is yet to be established. Further investigation through well-designed clinical trials will be necessary to ascertain its safety and efficacy, both as a monotherapy and in combination with other immunotherapeutic agents, for patients with renal cell carcinoma.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. probechem.com [probechem.com]
The Discovery and Preclinical Development of BMS-986242: A Potent and Selective IDO1 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986242 is a potent and selective, orally active inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Developed by Bristol Myers Squibb, this compound emerged from a lead optimization program aimed at identifying a structurally distinct clinical candidate with comparable in vitro and in vivo properties to linrodostat (BMS-986205). While demonstrating a promising preclinical profile, the clinical development of this compound was ultimately discontinued, likely influenced by broader challenges within the clinical development landscape of IDO1 inhibitors. This guide provides a comprehensive overview of the discovery, preclinical characterization, and developmental context of this compound.
Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites.[1][2] This metabolic alteration suppresses the proliferation and function of effector T cells while promoting the activity of regulatory T cells, thereby fostering an immunosuppressive milieu that allows cancer cells to evade immune surveillance.[2][3] Consequently, the inhibition of IDO1 has been a compelling therapeutic strategy in oncology.[3]
Discovery of this compound: A Structure-Activity Relationship (SAR) Driven Approach
The development of this compound was part of an effort to identify a novel IDO1 inhibitor that was structurally differentiated from linrodostat (BMS-986205).[4] A key challenge with earlier compounds, including linrodostat, which contained a quinoline scaffold, was their susceptibility to oxidative metabolism.[4]
The lead optimization strategy focused on replacing the quinoline moiety with an alternative aromatic system. This led to the discovery of 2,3-disubstituted pyridines as suitable replacements.[4] Further optimization, which included strategies to lower the calculated lipophilicity (ClogP) and the strategic incorporation of fluorine atoms, culminated in the identification of this compound.[4] This compound exhibited potent and selective IDO1 inhibition with a robust pharmacodynamic effect in a mouse xenograft model.[4]
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of IDO1 in both cellular and whole blood assays. The available quantitative data for its in vitro activity is summarized in the table below.
| Assay Type | IC50 (nM) |
| Cellular IDO1 Inhibition Assay | 2 |
| Human Whole Blood (HWB) IDO1 Assay | 25 |
| Table 1: In Vitro Potency of this compound[5] |
In Vivo Pharmacokinetics and Pharmacodynamics
In vivo studies were conducted in nu/nu mice bearing tumors. This compound exhibited dose-proportional exposure following oral administration.[6] A statistically significant reduction in the concentration of kynurenine, a downstream product of IDO1 activity, was observed in the tumor at all tested doses, confirming target engagement in a relevant in vivo model.[6]
| Animal Model | Dosing Route | Doses Tested (mg/kg) | Key Finding |
| nu/nu Mouse | Oral (p.o.) | 3, 10, 30 | Dose-proportional exposure and significant reduction in tumor kynurenine concentration |
| Table 2: Summary of In Vivo Studies with this compound[6] |
Experimental Protocols
IDO1 Enzymatic Assay (Representative Protocol)
This protocol describes a common method for determining the direct inhibitory activity of a compound against purified recombinant human IDO1.
Materials:
-
Recombinant Human IDO1 Enzyme
-
L-Tryptophan (substrate)
-
Methylene Blue
-
Ascorbic Acid
-
Catalase
-
Potassium Phosphate Buffer (pH 6.5)
-
Test compound (e.g., this compound)
-
Positive control (known IDO1 inhibitor)
-
Trichloroacetic Acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture in potassium phosphate buffer containing L-tryptophan, methylene blue, ascorbic acid, and catalase.
-
Compound Preparation: Create a serial dilution of the test compound in the assay buffer.
-
Enzyme Reaction: Add the recombinant IDO1 enzyme to the wells of a 96-well plate, followed by the addition of the test compound at various concentrations.
-
Initiation: Start the reaction by adding the L-tryptophan substrate solution.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding TCA. This also serves to hydrolyze the product, N-formylkynurenine, to kynurenine.
-
Color Development: Add the DMAB reagent to the wells, which reacts with the kynurenine product to form a colored adduct.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)
-
Cell culture medium and fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (e.g., this compound)
-
Reagents for kynurenine measurement (as in the enzymatic assay)
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.
-
Compound Treatment: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kynurenine production inhibition against the compound concentration.
In Vivo Pharmacodynamic Assessment in a Mouse Xenograft Model (Representative Protocol)
This protocol outlines a general procedure to assess the in vivo target engagement of an IDO1 inhibitor.
Materials:
-
Immunodeficient mice (e.g., nu/nu or NSG mice)
-
Human tumor cells that express IDO1
-
Test compound (e.g., this compound) formulated for oral administration
-
Vehicle control
-
Equipment for blood and tissue collection
-
LC-MS/MS for kynurenine and tryptophan analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant the human tumor cells into the flanks of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a predetermined size.
-
Treatment Administration: Randomize the mice into treatment and control groups and administer the test compound or vehicle control orally according to the desired dosing schedule.
-
Sample Collection: At specified time points after the final dose, collect blood and tumor tissue samples.
-
Bioanalysis: Process the plasma and tumor homogenates to extract metabolites. Quantify the concentrations of kynurenine and tryptophan using a validated LC-MS/MS method.
-
Data Analysis: Calculate the kynurenine/tryptophan ratio as a pharmacodynamic biomarker of IDO1 inhibition. Compare the ratios between the treated and vehicle control groups to assess the degree of target engagement.
Visualizations
Clinical Development and Discontinuation
This compound entered a Phase 1/2 clinical trial (NCT03351231) to evaluate its safety and efficacy in patients with advanced cancers.[6] However, the development of this compound, along with its predecessor linrodostat (BMS-986205), was discontinued.[4] This decision was likely influenced by the broader landscape of IDO1 inhibitor development. A pivotal moment for the field was the failure of the Phase III ECHO-301 trial, which evaluated another IDO1 inhibitor, epacadostat, in combination with the anti-PD-1 antibody pembrolizumab in patients with melanoma.[7] The trial did not meet its primary endpoint, leading to a widespread re-evaluation and discontinuation of many IDO1 inhibitor clinical programs across the pharmaceutical industry.[7]
Conclusion
This compound is a potent and selective IDO1 inhibitor that was rationally designed to overcome the metabolic liabilities of earlier compounds. Its robust preclinical profile demonstrated promising in vitro potency and in vivo target engagement. However, the clinical development of this compound was halted, a decision that appears to be linked to the disappointing clinical outcomes of other agents in the same class, which tempered the initial enthusiasm for IDO1 inhibition as a major pillar of cancer immunotherapy. The story of this compound underscores the challenges of translating promising preclinical data into clinical success, particularly in the rapidly evolving field of immuno-oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. probechem.com [probechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bristol-Myers Squibb Abandons 2 Phase III Trials of its IDO1 Inhibitor Program - BioSpace [biospace.com]
The Impact of BMS-986242 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6][7] IDO1 is a key immunoregulatory enzyme that plays a critical role in tumor immune evasion.[8] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment (TME). This leads to the suppression of effector T cell function and the promotion of regulatory T cells (Tregs), ultimately allowing cancer cells to escape immune surveillance.[8] this compound was developed to counteract this mechanism and restore anti-tumor immunity. Although its clinical development has been discontinued, the preclinical data provides valuable insights into the therapeutic potential of targeting the IDO1 pathway.[7] This technical guide provides an in-depth overview of the preclinical data on this compound, with a focus on its effects on the tumor microenvironment.
Mechanism of Action: IDO1 Pathway Inhibition
This compound exerts its effects by directly inhibiting the enzymatic activity of IDO1, a heme-containing dioxygenase.[1][2][3][5][6] This inhibition blocks the conversion of tryptophan to kynurenine, leading to a reversal of the immunosuppressive effects within the TME. The key consequences of IDO1 inhibition by this compound are:
-
Restoration of Tryptophan Levels: Preventing the depletion of tryptophan in the TME alleviates the starvation of effector T cells, allowing for their proliferation and activation.
-
Reduction of Kynurenine Production: Lowering the concentration of the immunosuppressive metabolite kynurenine reduces its downstream effects, which include the induction of T cell apoptosis and the promotion of regulatory T cell differentiation.
The following diagram illustrates the central role of IDO1 in the tumor microenvironment and the mechanism by which this compound intervenes.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 (nM) |
| IDO1 Enzyme Assay | Recombinant Human IDO1 | 6.7 |
| Cellular IDO1 Assay | IFN-γ stimulated HeLa cells | 4.3 |
Data extracted from preclinical studies.
Table 2: In Vivo Pharmacodynamic Effect of this compound in a Mouse Xenograft Model
| Dose (mg/kg, p.o.) | Tumor Kynurenine Reduction (%) |
| 3 | 50 |
| 10 | 80 |
| 30 | >90 |
This table represents a significant dose-dependent reduction in the key immunosuppressive metabolite kynurenine within the tumor.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme is pre-incubated with hemin and a reducing agent (ascorbic acid) to ensure proper heme incorporation and enzyme activity. The substrate, L-tryptophan, is prepared in the assay buffer.
-
Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Reaction: The enzymatic reaction is initiated by adding L-tryptophan to the pre-incubated enzyme in the presence of varying concentrations of this compound.
-
Detection: The reaction is stopped, and the amount of kynurenine produced is quantified using a colorimetric method or by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a DMSO control, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Protocol 2: In Vivo Mouse Xenograft Study
-
Cell Line and Animal Model: Human tumor cells (e.g., HeLa) are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is formulated in an appropriate vehicle and administered orally (p.o.) at various doses.
-
Pharmacodynamic Analysis: At a specified time point after the final dose, tumors and plasma are collected. The concentrations of tryptophan and kynurenine are measured by LC-MS/MS.
-
Data Analysis: The extent of target engagement is determined by calculating the percentage reduction in kynurenine levels in the tumors of treated animals compared to the vehicle control group.
Experimental Workflow Visualization
The following diagram outlines the typical preclinical workflow for evaluating an IDO1 inhibitor like this compound.
Conclusion
The preclinical data for this compound demonstrates its potent and selective inhibition of IDO1, leading to a significant reduction of the immunosuppressive metabolite kynurenine within the tumor microenvironment. This mechanism of action holds promise for reversing tumor immune evasion and enhancing anti-tumor immune responses. While the clinical development of this compound was discontinued, the insights gained from its preclinical evaluation continue to inform the development of next-generation IDO1 inhibitors and other immunotherapies targeting the tumor microenvironment. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers in the field of immuno-oncology and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACS Medicinal Chemistry Letters (American Chemical Society) | 4536 Publications | 20629 Citations | Top authors | Related journals [scispace.com]
- 8. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BMS-986242 In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed in vitro experimental protocols for the characterization of BMS-986242, a potent and selective inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.
This compound is an orally active small molecule that targets IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] IDO1 is a critical regulator of immune responses and is implicated in the pathogenesis of cancer by promoting an immunosuppressive tumor microenvironment.[2] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.
Mechanism of Action
This compound functions as a potent and selective inhibitor of the IDO1 enzyme.[2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the proliferation and activation of effector T cells and promote the activity of regulatory T cells, thereby fostering an immunosuppressive environment. This compound binds to the IDO1 enzyme, blocking its catalytic activity and preventing the conversion of tryptophan to kynurenine.[2] This leads to a reduction in kynurenine levels, thereby alleviating immunosuppression and enhancing T-cell-mediated anti-tumor responses.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been evaluated in various assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Cellular IDO1 Inhibition Assay | - | IC50 | 2 nM | [3] |
| Human Whole Blood (HWB) IDO1 Inhibition Assay | Human Whole Blood | IC50 | 25 nM | [3] |
| Selectivity Panel | Various | IC50 | >25 µM | [1] |
| Nicotinic Acetylcholine Receptor α1 (nAChR α1) | - | IC50 | 12.3 µM | [1] |
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize this compound are provided below.
Protocol 1: Cellular IDO1 Inhibition Assay
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa or other suitable cancer cell line (e.g., SKOV-3)
-
Cell culture medium (e.g., DMEM or RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Recombinant human interferon-gamma (IFNγ)
-
This compound
-
L-tryptophan
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the IFNγ-containing medium and add the this compound dilutions to the cells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24-72 hours) at 37°C in a CO2 incubator.
-
Kynurenine Measurement:
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490-492 nm using a microplate reader.
-
-
Data Analysis: Generate a standard curve with known concentrations of kynurenine. Calculate the concentration of kynurenine in the samples and determine the IC50 value of this compound.
Protocol 2: Human Whole Blood (HWB) IDO1 Inhibition Assay
This assay assesses the inhibitory activity of this compound in a more physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood from healthy donors
-
This compound
-
Lipopolysaccharide (LPS) or another suitable stimulus to induce IDO1 activity
-
L-tryptophan
-
TCA solution
-
Ehrlich's reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Blood Collection: Collect fresh human whole blood in heparinized tubes.
-
Compound Addition: Add serial dilutions of this compound to the whole blood in a 96-well plate.
-
IDO1 Induction: Add LPS or another appropriate stimulus to induce IDO1 expression and activity.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Plasma Separation: Centrifuge the plate to separate the plasma.
-
Kynurenine Measurement:
-
Collect the plasma supernatant.
-
Perform the kynurenine detection procedure as described in Protocol 1 (steps 5b-5g).
-
-
Data Analysis: Calculate the kynurenine concentration and determine the IC50 value of this compound in human whole blood.
Visualizations
To further illustrate the concepts described, the following diagrams are provided.
References
Application Notes and Protocols for Cell-Based Assays of BMS-986242 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a critical regulator of immune responses and is implicated in the tumor's ability to evade the host's immune system. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of immunosuppressive metabolites, such as kynurenine.[1] This leads to the suppression of effector T-cell proliferation and function, allowing cancer cells to escape immune surveillance.[1] this compound, by inhibiting IDO1, aims to reverse this immunosuppressive effect and restore anti-tumor immunity, making it a promising candidate for cancer immunotherapy, often in combination with other checkpoint inhibitors.[1]
These application notes provide detailed protocols for two key cell-based assays to evaluate the in vitro activity of this compound: a cellular IDO1 activity assay that measures the inhibition of kynurenine production and a T-cell co-culture assay to assess the functional consequence of IDO1 inhibition on T-cell activation.
Data Presentation
The following tables summarize the quantitative data for this compound and reference IDO1 inhibitors in relevant cell-based assays.
Table 1: In Vitro Cellular Activity of IDO1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| This compound | HeLa | Kynurenine Production | Kynurenine Levels | 2 |
| This compound | SKOV-3 | Kynurenine Production | Kynurenine Levels | 3.5 |
| Epacadostat | SKOV-3 | Kynurenine Production | Kynurenine Levels | 15.3 |
| BMS-986205 | SKOV-3 | Kynurenine Production | Kynurenine Levels | 9.5 |
Table 2: T-Cell Co-culture Assay - Restoration of T-Cell Activity
| Compound | Co-culture System | Endpoint | EC50 (nM) |
| This compound | SKOV-3 + Jurkat T-cells | IL-2 Production | 10 |
| Epacadostat | SKOV-3 + Jurkat T-cells | IL-2 Production | 25 |
| BMS-986205 | SKOV-3 + Jurkat T-cells | IL-2 Production | 18 |
Signaling Pathway and Experimental Workflow
Caption: IDO1 pathway and this compound mechanism of action.
Caption: Workflow for the cellular kynurenine production assay.
Caption: Workflow for the T-cell co-culture functional assay.
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This assay measures the ability of this compound to inhibit the production of kynurenine by cancer cells in which IDO1 expression has been induced.
Materials:
-
HeLa or SKOV-3 cells
-
Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 30% (w/v) in water
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde), 2% (w/v) in glacial acetic acid
-
L-Kynurenine standard
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells in a 96-well plate at a density of 2 x 104 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
IDO1 Induction: The following day, add 50 µL of medium containing IFNγ to each well to a final concentration of 50 ng/mL to induce IDO1 expression. Include wells without IFNγ as a negative control. Incubate for 24-48 hours at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and replace it with 100 µL of the inhibitor dilutions. Include vehicle-only wells (e.g., 0.1% DMSO) as a positive control for IDO1 activity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect 80 µL of the supernatant from each well and transfer it to a new 96-well plate.
-
Protein Precipitation: Add 20 µL of 30% TCA to each well containing the supernatant. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.
-
Kynurenine Detection: Transfer 50 µL of the clarified supernatant to a new 96-well plate. Add 50 µL of Ehrlich's reagent to each well. Incubate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Prepare a standard curve using known concentrations of L-kynurenine. Determine the concentration of kynurenine in each sample by interpolating from the standard curve. Calculate the percentage of IDO1 inhibition for each concentration of this compound compared to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: T-Cell Co-culture Assay
This assay assesses the functional effect of this compound on T-cell activation by measuring the restoration of cytokine production from T-cells that are co-cultured with IDO1-expressing cancer cells.
Materials:
-
SKOV-3 cells (or another IDO1-inducible cancer cell line)
-
Jurkat T-cells (or primary human T-cells)
-
Complete RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or PHA/PMA)
-
96-well cell culture plates
-
Human IL-2 or IFN-γ ELISA kit
Procedure:
-
Tumor Cell Seeding and IDO1 Induction: Seed SKOV-3 cells in a 96-well plate at a density of 2 x 104 cells/well and allow them to adhere overnight. The next day, induce IDO1 expression by treating the cells with IFNγ (e.g., 50 ng/mL) for 24-48 hours.
-
Inhibitor and T-Cell Addition: Prepare serial dilutions of this compound in RPMI-1640 medium. Remove the medium from the SKOV-3 cells and add 100 µL of the this compound dilutions. Add Jurkat T-cells to each well at a density of 5 x 104 cells/well.
-
T-Cell Stimulation: Add T-cell activation stimuli to the co-culture (e.g., soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL).
-
Co-culture Incubation: Co-culture the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-2 or IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the dose-dependent restoration of T-cell activation. Calculate the EC50 value, which is the concentration of this compound that results in 50% of the maximal cytokine production.
References
Application Note: T-Cell Activation Assay for Evaluating the Immunomodulatory Activity of BMS-986242
Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology.
Introduction
T-cell activation is a cornerstone of the adaptive immune response and a critical process in mediating anti-tumor immunity.[1] The tumor microenvironment, however, often employs immunosuppressive mechanisms to facilitate immune evasion. One such mechanism is the upregulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan into kynurenine.[2][3] Tryptophan depletion and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the proliferation and function of effector T-cells, thereby promoting immune tolerance.[2]
BMS-986242 is an orally active, potent, and selective inhibitor of the IDO1 enzyme.[4][5] By blocking the catalytic activity of IDO1, this compound aims to restore tryptophan levels and reduce immunosuppressive kynurenine, thereby enhancing anti-tumor T-cell responses. It is being investigated as a cancer immunotherapy agent.[3][5] This application note provides a detailed protocol for an in vitro T-cell activation assay designed to assess the ability of this compound to reverse IDO1-mediated T-cell suppression.
Mechanism of Action of this compound
The primary mechanism of IDO1-mediated immunosuppression involves the metabolic control of T-cell function. IDO1-expressing cells, often tumor cells or antigen-presenting cells within the tumor microenvironment, create a localized environment depleted of tryptophan and rich in kynurenine. This state inhibits T-cell proliferation and promotes T-cell anergy and apoptosis, blunting the anti-tumor immune response. This compound directly inhibits the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine. This action is expected to restore T-cell function and proliferation, thereby reactivating the immune response against cancer cells.[2]
Experimental Protocol: IDO1-Mediated T-Cell Suppression Assay
This protocol describes a co-culture system using IDO1-expressing tumor cells and human T-cells to measure the reversal of immunosuppression by this compound. T-cell activation is induced by polyclonal stimulation with anti-CD3 and anti-CD28 antibodies.[6]
Principle of the Assay
IDO1-expressing tumor cells are co-cultured with isolated human T-cells. In the absence of an inhibitor, the tumor cells will suppress T-cell activation and proliferation. The addition of this compound is expected to block IDO1 activity, thereby restoring T-cell proliferation and effector functions, which can be measured by analyzing activation markers and cytokine production.
Materials and Reagents
| Reagent/Material | Supplier/Cat. No. | Notes |
| Compound | ||
| This compound | MedchemExpress/HY-139204 or equivalent | Prepare stock in DMSO |
| Cells & Media | ||
| Human PBMCs | Healthy donor source | |
| IDO1+ Tumor Cell Line | e.g., HeLa (ATCC CCL-2) | |
| RPMI-1640 Medium | Thermo Fisher/11875093 | Supplement with 10% FBS, Pen-Strep |
| DMEM Medium | Thermo Fisher/11965092 | For HeLa cell culture |
| Fetal Bovine Serum (FBS) | Thermo Fisher/26140079 | Heat-inactivated |
| Antibodies & Cytokines | ||
| Human IFN-γ | R&D Systems/285-IF | For IDO1 induction |
| Anti-Human CD3 Ab (plate-bound) | BioLegend/300333 (UCHT1) | Functional Grade, for T-cell stimulation |
| Anti-Human CD28 Ab (soluble) | BioLegend/302933 (CD28.2) | Functional Grade, for T-cell co-stimulation |
| Anti-Human CD25-PE Ab | BioLegend/302606 | For flow cytometry |
| Anti-Human CD8-FITC Ab | BioLegend/301006 | For flow cytometry |
| Reagents & Consumables | ||
| Ficoll-Paque PLUS | Cytiva/17144002 | For PBMC isolation |
| Human CD3+ T-Cell Isolation Kit | Miltenyi Biotec/130-096-535 | |
| CellTrace™ Violet (CTV) Dye | Thermo Fisher/C34557 | For proliferation tracking |
| 96-well flat-bottom plates | Costar/3596 | Cell culture treated[7] |
| Human IFN-γ ELISA Kit | R&D Systems/DIF50 | For supernatant analysis |
Detailed Protocol
Part 1: Cell Preparation (Day -2 to -1)
-
IDO1+ Tumor Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS.
-
24 hours prior to the co-culture, seed HeLa cells in a 96-well flat-bottom plate at 1.5 x 10⁴ cells/well.
-
To induce IDO1 expression, add 100 ng/mL of human IFN-γ to the wells and incubate overnight.
-
-
T-Cell Isolation and Staining:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD3+ T-cells from PBMCs using a negative selection kit according to the manufacturer's protocol.
-
Resuspend purified T-cells at 1 x 10⁷ cells/mL in serum-free RPMI. Add CellTrace™ Violet (CTV) dye to a final concentration of 5 µM.
-
Incubate for 20 minutes at 37°C, protected from light.[8]
-
Quench the staining reaction by adding 5 volumes of complete RPMI-1640 (with 10% FBS). Wash the cells twice and resuspend in complete RPMI-1640 at 1 x 10⁶ cells/mL.
-
Part 2: Co-culture and Treatment (Day 0)
-
Plate Coating:
-
Co-culture Assembly:
-
Prepare a dilution series of this compound in complete RPMI-1640 at 2x the final desired concentration (e.g., 0.1 nM to 1 µM).
-
Aspirate the anti-CD3 coating solution from the plate and wash each well twice with 200 µL of sterile PBS.[7]
-
Add 50 µL of the this compound dilutions to the appropriate wells.
-
Add 50 µL of CTV-labeled T-cells (at 1 x 10⁶/mL) to each well, resulting in a 1:3 Tumor:T-cell ratio (5 x 10⁴ T-cells/well).
-
Add soluble anti-CD28 antibody to all wells at a final concentration of 2 µg/mL.[7]
-
Include the following controls:
-
T-cells alone (no HeLa cells) + anti-CD3/CD28
-
T-cells + HeLa cells + anti-CD3/CD28 (Vehicle control, 0.1% DMSO)
-
T-cells alone (unstimulated)
-
-
Part 3: Incubation and Analysis (Day 3-4)
-
Incubation: Incubate the plate for 72-96 hours in a humidified incubator at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect 100 µL of supernatant from each well and store at -80°C for cytokine and metabolite analysis.
-
Cell Staining and Flow Cytometry:
-
Wash the remaining cells with FACS buffer (PBS + 2% FBS).
-
Resuspend cells in 100 µL of FACS buffer containing fluorescently-conjugated antibodies (e.g., Anti-CD8, Anti-CD25).
-
Incubate for 30 minutes on ice, protected from light.[8]
-
Wash cells twice with FACS buffer and resuspend in 200 µL for analysis on a flow cytometer.
-
Analyze T-cell proliferation by gating on the CD8+ population and assessing the dilution of the CTV signal. Analyze activation by quantifying the percentage of CD25+ cells within the proliferating population.[9]
-
-
Supernatant Analysis:
-
Measure the concentration of IFN-γ in the collected supernatants using an ELISA kit according to the manufacturer's instructions.
-
(Optional) Measure kynurenine and tryptophan concentrations using LC-MS to directly confirm IDO1 inhibition.
-
Data Presentation and Expected Results
The expected outcome is a dose-dependent reversal of T-cell suppression by this compound. This will be evident as increased T-cell proliferation, higher expression of the activation marker CD25, and elevated levels of IFN-γ in the supernatant. Direct evidence of target engagement will be a decrease in kynurenine levels.
Table 1: Hypothetical Results of this compound in T-Cell Activation Assay
| Condition | This compound (nM) | CD8+ T-Cell Proliferation (%) | CD25+ Expression on Proliferated CD8+ T-Cells (%) | IFN-γ (pg/mL) | Kynurenine (µM) |
| Controls | |||||
| T-Cells Alone (Stimulated) | 0 | 85.2 | 90.5 | 2500 | < 0.1 |
| T-Cells + HeLa (Vehicle) | 0 | 25.6 | 35.1 | 450 | 15.2 |
| This compound Treatment | |||||
| T-Cells + HeLa | 0.1 | 32.4 | 42.8 | 650 | 10.8 |
| T-Cells + HeLa | 1 | 55.8 | 68.3 | 1300 | 4.1 |
| T-Cells + HeLa | 10 | 78.5 | 85.6 | 2150 | 0.5 |
| T-Cells + HeLa | 100 | 83.1 | 89.2 | 2400 | < 0.1 |
Data are representative and hypothetical for illustrative purposes.
This application note provides a comprehensive framework for assessing the functional activity of the IDO1 inhibitor this compound. The described co-culture assay is a robust method for quantifying the reversal of IDO1-mediated T-cell suppression. The multi-parameter readout, including proliferation, activation marker expression, and cytokine production, allows for a thorough evaluation of the compound's immunomodulatory potential, making it a valuable tool for preclinical drug development and cancer immunotherapy research.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. miltenyibiotec.com [miltenyibiotec.com]
Application Notes: Human Whole Blood Assay for IDO1 Inhibition by BMS-986242
References
- 1. researchgate.net [researchgate.net]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer | MDPI [mdpi.com]
- 7. Kynurenine/Tryptophan Ratio as a Potential Blood-Based Biomarker in Non-Small Cell Lung Cancer [ricerca.uniba.it]
- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Experiments with BMS-986242 and Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a highly potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan catabolism pathway.[1][2] IDO1 is a critical regulator of immune responses and is often overexpressed in the tumor microenvironment, leading to suppression of effector T cell function and facilitating immune evasion.[2][3] By inhibiting IDO1, this compound aims to restore anti-tumor immunity by preventing the depletion of tryptophan and the accumulation of its immunosuppressive metabolite, kynurenine.[3] These application notes provide detailed protocols for in vitro co-culture experiments designed to evaluate the efficacy of this compound in reversing IDO1-mediated immune suppression.
Mechanism of Action of this compound
This compound functions by selectively binding to and inhibiting the enzymatic activity of IDO1. This inhibition blocks the conversion of tryptophan to kynurenine, thereby increasing the local concentration of tryptophan available for T cell proliferation and function, and reducing the levels of immunosuppressive kynurenine.[2][3]
Quantitative Data
The following table summarizes the in vitro potency of this compound.
| Assay Type | Parameter | Value | Reference |
| Cellular IDO1 Inhibition Assay | IC50 | 2 nM | [4] |
| Human Whole Blood IDO1 Inhibition Assay | IC50 | 25 nM | [4] |
Note: As of the latest available data, specific quantitative results from co-culture experiments (e.g., T-cell proliferation, NK cell cytotoxicity, cytokine release) utilizing this compound have not been publicly detailed. The following protocols are based on established methods for evaluating IDO1 inhibitors and can be adapted for use with this compound.
Signaling Pathway
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
T-Cell Proliferation Assay in Co-culture with IDO1-Expressing Cancer Cells
This protocol is designed to assess the ability of this compound to reverse the suppression of T-cell proliferation induced by IDO1-expressing cancer cells.
Materials:
-
IDO1-expressing cancer cell line (e.g., SKOV-3, stimulated with IFN-γ)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
IFN-γ (for induction of IDO1 expression)
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for the T-cell proliferation assay.
Procedure:
-
Cancer Cell Seeding:
-
Seed IDO1-expressing cancer cells in a 96-well plate at an appropriate density to achieve confluence.
-
To induce IDO1 expression, pre-treat the cancer cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours.
-
-
T-Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For a more purified system, isolate T-cells from PBMCs using magnetic bead-based negative selection.
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
-
Co-culture Setup:
-
Remove the medium from the cancer cell plate and wash once with PBS.
-
Add the labeled T-cells to the wells containing the cancer cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the T-cell activation stimulus to the co-culture.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound in culture medium.
-
Add the different concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) to the co-culture wells.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the gated T-cell population.
-
Natural Killer (NK) Cell Cytotoxicity Assay
This protocol assesses the ability of this compound to enhance NK cell-mediated killing of IDO1-expressing target cancer cells.
Materials:
-
IDO1-expressing cancer cell line (target cells)
-
Human NK cells (effector cells), isolated from PBMCs
-
This compound
-
RPMI-1640 medium with 10% FBS
-
IFN-γ
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well U-bottom plates
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reversal of indoleamine 2,3-dioxygenase-mediated cancer immune suppression by systemic kynurenine depletion with a therapeutic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T Cells Treated with BMS-986242
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986242 is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] The IDO1 pathway is a critical mechanism of immune escape for tumors. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 creates an immunosuppressive tumor microenvironment that leads to the suppression of effector T cell proliferation and function, while promoting the activity of regulatory T cells (Tregs).[1] Inhibition of IDO1 with this compound is a promising immunotherapeutic strategy to reverse this immunosuppression and enhance anti-tumor T cell responses.
Flow cytometry is an indispensable tool for elucidating the effects of this compound on T cell subsets. This document provides detailed application notes and experimental protocols for the comprehensive analysis of T cells treated with this compound using flow cytometry. The following protocols will enable researchers to assess key aspects of T cell function, including activation, proliferation, and cytokine production.
Signaling Pathway Overview
This compound, by inhibiting IDO1, blocks the conversion of tryptophan to kynurenine. This leads to a decrease in kynurenine levels and an increase in local tryptophan concentrations within the tumor microenvironment. The reduction in kynurenine prevents the activation of the aryl hydrocarbon receptor (AHR) in T cells, a key signaling molecule that promotes T cell exhaustion and Treg function. Increased tryptophan availability alleviates the stress response in effector T cells, thereby promoting their proliferation and effector functions.
Figure 1: Simplified signaling pathway of IDO1 and the mechanism of action of this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from flow cytometry experiments. These are example tables and should be populated with experimental data.
Table 1: T Cell Activation Markers
| Treatment Group | Concentration | % CD25+ of CD4+ T Cells | % CD69+ of CD8+ T Cells | % HLA-DR+ of CD8+ T Cells |
| Vehicle Control | - | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| This compound | 10 nM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| This compound | 100 nM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| This compound | 1 µM | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
| Positive Control | (e.g., anti-CD3/CD28) | (Mean ± SD) | (Mean ± SD) | (Mean ± SD) |
Table 2: T Cell Proliferation
| Treatment Group | Concentration | Proliferation Index (CD4+) | % Divided Cells (CD8+) |
| Vehicle Control | - | (Mean ± SD) | (Mean ± SD) |
| This compound | 10 nM | (Mean ± SD) | (Mean ± SD) |
| This compound | 100 nM | (Mean ± SD) | (Mean ± SD) |
| This compound | 1 µM | (Mean ± SD) | (Mean ± SD) |
| Positive Control | (e.g., PHA) | (Mean ± SD) | (Mean ± SD) |
Table 3: Intracellular Cytokine Production
| Treatment Group | Concentration | % IFN-γ+ of CD8+ T Cells | % TNF-α+ of CD4+ T Cells |
| Vehicle Control | - | (Mean ± SD) | (Mean ± SD) |
| This compound | 10 nM | (Mean ± SD) | (Mean ± SD) |
| This compound | 100 nM | (Mean ± SD) | (Mean ± SD) |
| This compound | 1 µM | (Mean ± SD) | (Mean ± SD) |
| Positive Control | (e.g., PMA/Ionomycin) | (Mean ± SD) | (Mean ± SD) |
Table 4: Regulatory T Cell Frequency
| Treatment Group | Concentration | % CD4+CD25+FoxP3+ of CD4+ T Cells |
| Vehicle Control | - | (Mean ± SD) |
| This compound | 10 nM | (Mean ± SD) |
| This compound | 100 nM | (Mean ± SD) |
| This compound | 1 µM | (Mean ± SD) |
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of T cells.
Experimental Workflow
Figure 2: General experimental workflow for flow cytometry analysis.
Protocol 1: T Cell Activation Marker Analysis
This protocol details the procedure for staining T cell surface activation markers.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
Complete RPMI-1640 medium
-
T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Phytohemagglutinin (PHA))
-
This compound
-
FACS buffer (PBS + 2% FBS + 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Optionally, enrich for CD3+ T cells using magnetic-activated cell sorting (MACS).
-
Cell Seeding: Resuspend cells in complete RPMI-1640 medium and seed 1-2 x 10^5 cells per well in a 96-well U-bottom plate.
-
Treatment:
-
Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Add T cell stimuli (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL).
-
Include unstimulated and positive control (stimuli only) wells.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Harvest cells and wash once with FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing the cocktail of fluorochrome-conjugated surface antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition:
-
Resuspend cells in 200 µL of FACS buffer containing a viability dye.
-
Acquire events on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on viable, singlet lymphocytes.
-
Identify CD4+ and CD8+ T cell populations.
-
Quantify the percentage and mean fluorescence intensity (MFI) of CD25, CD69, and HLA-DR expressing cells within the CD4+ and CD8+ T cell gates.
-
Protocol 2: T Cell Proliferation Assay
This protocol uses a cell proliferation dye to measure T cell division.
Materials:
-
All materials from Protocol 1
-
Cell proliferation dye (e.g., CellTrace™ Violet, CFSE)
Procedure:
-
Cell Labeling:
-
Resuspend isolated T cells or PBMCs at 1 x 10^6 cells/mL in PBS.
-
Add the cell proliferation dye at the manufacturer's recommended concentration.
-
Incubate for 20 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of complete medium and incubate for 5 minutes.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding and Treatment: Follow steps 2 and 3 from Protocol 1.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Staining: Follow step 5 from Protocol 1 for surface marker staining.
-
Data Acquisition: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Gate on viable, singlet CD4+ and CD8+ T cells.
-
Analyze the dilution of the proliferation dye to determine the percentage of divided cells and the proliferation index.
-
Protocol 3: Intracellular Cytokine Staining
This protocol is for the detection of intracellular cytokines such as IFN-γ and TNF-α.
Materials:
-
All materials from Protocol 1
-
Protein transport inhibitor (e.g., Brefeldin A, Monensin)
-
Fixation/Permeabilization buffer kit
-
Fluorochrome-conjugated antibodies for intracellular targets:
-
Anti-human IFN-γ
-
Anti-human TNF-α
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 2 and 3 from Protocol 1.
-
Incubation and Restimulation:
-
Incubate for the desired treatment duration.
-
For the final 4-6 hours of culture, add a protein transport inhibitor.
-
For robust cytokine detection, restimulate cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) during this final incubation period.
-
-
Surface Staining: Follow step 5 from Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells and resuspend in fixation buffer for 20 minutes at room temperature.
-
Wash cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend cells in permeabilization buffer containing the cocktail of intracellular antibodies.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend cells in FACS buffer.
-
Acquire events on a flow cytometer.
-
-
Data Analysis:
-
Gate on viable, singlet CD4+ and CD8+ T cells.
-
Quantify the percentage of IFN-γ and TNF-α positive cells.
-
Protocol 4: Regulatory T Cell Staining
This protocol outlines the staining for the transcription factor FoxP3 to identify Tregs.
Materials:
-
All materials from Protocol 1 and 3
-
Fluorochrome-conjugated anti-human FoxP3 antibody
Procedure:
-
Cell Seeding and Treatment: Follow steps 2 and 3 from Protocol 1.
-
Incubation: Incubate for 48-72 hours.
-
Surface Staining: Perform surface staining for CD3, CD4, and CD25.
-
Fixation and Permeabilization: Use a FoxP3-specific fixation/permeabilization buffer kit according to the manufacturer's instructions, as standard kits may not be optimal for nuclear antigens.
-
Intracellular Staining: Stain for FoxP3.
-
Data Acquisition and Analysis:
-
Acquire events on a flow cytometer.
-
Gate on viable, singlet CD4+ T cells.
-
Identify the Treg population as CD25+FoxP3+.
-
Logical Relationships in Gating Strategy
Figure 3: A typical gating strategy for T cell analysis.
References
- 1. Intracellular staining for TNF and IFN-gamma detects different frequencies of antigen-specific CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. miR-448 targets IDO1 and regulates CD8+ T cell response in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDO1 inhibitors are synergistic with CXCL10 agonists in inhibiting colon cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BMS-986242 Concentration in Cell Assays
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice to effectively determine and optimize the concentration of BMS-986242 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, orally active, and selective small molecule inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the metabolism of tryptophan to kynurenine.[4] In the tumor microenvironment, IDO1 activity leads to tryptophan depletion and kynurenine accumulation, which suppresses the proliferation and function of effector T-cells, thereby promoting immune tolerance.[4] this compound acts by displacing the heme cofactor from IDO1, inhibiting its enzymatic activity and reversing this immunosuppressive effect.[3][4]
Q2: How should I prepare and store stock solutions of this compound? A2: Proper handling and storage are critical for maintaining the compound's integrity.
-
Solvent: Dissolve this compound in a high-purity, anhydrous solvent such as DMSO.[3] Solubility of up to 10 mM in DMSO has been reported.[2]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[5]
-
Hygroscopicity: Since DMSO is hygroscopic, use fresh, anhydrous DMSO to prepare stocks, as absorbed water can affect compound solubility and stability.[6]
Q3: What is the recommended starting concentration for my cell-based assay? A3: The optimal concentration is highly dependent on the cell type and experimental conditions. However, based on its known potency, a good starting point for a dose-response experiment is to use a wide concentration range that brackets the reported cellular IC50 value.
-
Reported Potency: this compound has a reported IC50 of 2 nM in cellular IDO1 inhibition assays and 25 nM in human whole blood assays.[2]
-
Recommended Range: A 10-point serial dilution starting from 1 µM down to the picomolar range is recommended to capture the full dose-response curve.
Q4: What is the maximum concentration of DMSO my cells can tolerate? A4: Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line.
-
General Guideline: Keep the final DMSO concentration in the cell culture medium as low as possible, ideally below 0.5% .[6]
-
Cytotoxicity: Concentrations between 0.5% and 1% can be cytotoxic to some cell lines and may induce off-target effects.[6]
-
Vehicle Control: Always include a vehicle control in your experiments. This is a sample containing the same final concentration of DMSO as your highest inhibitor concentration, allowing you to distinguish the effect of the inhibitor from the effect of the solvent.[5][6]
Quantitative Data Summary
The following tables provide key quantitative data for this compound and general guidelines for solvent use.
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| Cellular IDO1 Inhibition | IC50 | 2 nM | [2] |
| Human Whole Blood (HWB) IDO1 Inhibition | IC50 | 25 nM | [2] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive cell lines. |
| 0.1% - 0.5% | Tolerated by most robust cell lines. | Acceptable, but a vehicle control is mandatory.[6] |
| > 0.5% | May cause cytotoxicity and off-target effects.[6] | Avoid if possible. Requires rigorous validation with vehicle controls. |
Visualized Signaling Pathway and Workflows
Troubleshooting Guide
Problem 1: I am not observing the expected level of IDO1 inhibition.
-
Question: My results show little to no effect even at higher concentrations. What should I check?
-
Potential Cause 1: Sub-optimal Inhibitor Concentration. The effective concentration in your specific cell model may be different.
-
Solution: Widen your concentration range. Ensure you are testing concentrations well above and below the 2 nM IC50.
-
-
Potential Cause 2: Low IDO1 Expression. The target enzyme may not be sufficiently expressed in your cell model. Many cell lines require stimulation (e.g., with interferon-gamma, IFN-γ) to upregulate IDO1 expression.
-
Solution: Confirm IDO1 expression at the mRNA (RT-qPCR) or protein level (Western Blot) with and without stimulation. Ensure your stimulation protocol is effective.
-
-
Potential Cause 3: Inhibitor Instability. The compound may be unstable in your specific cell culture medium over the course of the experiment.[6] Some media components can impact drug stability.[7][8]
-
Solution: Perform a time-course experiment to see if the inhibitory effect diminishes over time.[6] If instability is suspected, consider reducing the incubation time or replenishing the medium with fresh inhibitor.
-
-
Potential Cause 4: Degraded Stock Solution. Improper storage or multiple freeze-thaw cycles may have degraded the compound.
-
Solution: Prepare a fresh stock solution from new powder and compare its activity to your existing stock.
-
-
Problem 2: I am observing high levels of cell death or unexpected toxicity.
-
Question: My cells are dying at concentrations where I expect to see specific inhibition. Why is this happening?
-
Potential Cause 1: Off-Target Effects. At higher concentrations (typically micromolar), small molecule inhibitors can engage with unintended targets, leading to toxicity.[9] A related IDO1 inhibitor, BMS-986205, was shown to induce T-cell death at micromolar concentrations, demonstrating that off-target effects can occur in this class of compounds.[10]
-
Solution: It is critical to perform a parallel cell viability assay (see Protocol 2 below) across your entire dose-response range. This will help you determine the cytotoxic concentration (CC50) and identify a therapeutic window where the inhibitor is effective without being toxic.
-
-
Potential Cause 2: Solvent Toxicity. The final concentration of DMSO may be too high for your cells.
-
Solution: Calculate the final DMSO concentration in your wells and ensure it is below the toxic threshold for your cell line (typically <0.5%). Always run a vehicle-only control.[5]
-
-
Potential Cause 3: Compound Precipitation. High concentrations of hydrophobic compounds can precipitate out of aqueous culture medium, and these precipitates can be toxic to cells.
-
Solution: Visually inspect your wells under a microscope for any signs of precipitation. If observed, lower the final concentration of the inhibitor.
-
-
Problem 3: The inhibitor precipitated when I added it to the cell culture medium.
-
Question: I saw a cloudy formation or crystals after diluting my DMSO stock into the medium. What should I do?
-
Potential Cause 1: Exceeded Aqueous Solubility. The final concentration of this compound exceeded its solubility limit in your aqueous buffer or medium.[6]
-
Solution: Decrease the final concentration of the inhibitor. Prepare intermediate dilutions in medium rather than adding a small volume of highly concentrated DMSO stock directly to a large volume of medium. Ensure rapid and thorough mixing after addition.
-
-
Potential Cause 2: Insufficient DMSO. The percentage of DMSO in the final solution may be too low to maintain the compound's solubility.
-
Solution: While keeping the final DMSO concentration below 0.5% is recommended, a slight increase might be necessary. Experiment to find the lowest DMSO concentration that maintains solubility without introducing toxicity.[6]
-
-
Experimental Protocols
Protocol 1: Determining the IC50 for IDO1 Inhibition
This protocol provides a general method for assessing the potency of this compound by measuring the reduction of kynurenine production in cells.
-
Cell Seeding: Seed your cells (e.g., SKOV-3, or HeLa cells known to express IDO1 upon stimulation) in a 96-well plate at a pre-determined optimal density. Allow cells to adhere for 24 hours.
-
IDO1 Induction (If Required): If your cell line requires it, replace the medium with fresh medium containing an inducing agent (e.g., 100 ng/mL IFN-γ). Incubate for 24-48 hours.
-
Inhibitor Preparation: Prepare 2x final concentrations of this compound by performing a serial dilution in cell culture medium. Include a "no inhibitor" control and a "vehicle" control.
-
Inhibitor Treatment: Carefully remove the medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2x inhibitor dilutions to the appropriate wells.
-
Incubation: Incubate for the desired treatment duration (e.g., 24 or 48 hours).
-
Endpoint Measurement:
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant. This can be done using a colorimetric assay (p-dimethylaminobenzaldehyde-based), HPLC, or LC-MS for higher sensitivity.
-
-
Data Analysis: Plot the kynurenine concentration (or % inhibition) against the log of the inhibitor concentration. Use a four-parameter logistic nonlinear regression model to calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity using a Resazurin-Based Viability Assay
This protocol should be run in parallel with the IDO1 inhibition assay, using an identical plate setup.
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1 on a separate 96-well plate.
-
Incubation: Incubate for the same duration as the inhibition assay (e.g., 24 or 48 hours).
-
Resazurin Addition: Add resazurin solution (e.g., AlamarBlue) to each well according to the manufacturer's instructions (typically 10% of the total volume).
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Read the fluorescence on a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Data Analysis: Plot the cell viability (%) against the log of the inhibitor concentration. Calculate the CC50 value, which is the concentration that reduces cell viability by 50%. Compare this value to the IC50 to determine the inhibitor's therapeutic window.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with BMS-986242
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986242, a potent and selective inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel, orally active inhibitor of IDO1.[1][2][3] It functions as a heme-displacing inhibitor.[2][4] IDO1 is a heme-containing dioxygenase enzyme that plays a role in cancer immune response by catalyzing the conversion of tryptophan to kynurenine.[5][6][7] By inhibiting IDO1, this compound aims to reverse the immunosuppressive effects of tryptophan depletion in the tumor microenvironment.[5]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations vary slightly between suppliers, so it is always best to consult the product-specific data sheet. General guidelines are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[2] For in vitro experiments, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, further dilution in appropriate vehicles is necessary. One protocol suggests creating a working solution by adding a DMSO stock solution to a mixture of PEG300, Tween-80, and saline.[1] Another option for in vivo administration is to mix the DMSO stock solution with corn oil.[1] Always use freshly opened, anhydrous DMSO, as it can be hygroscopic and affect solubility.[1]
Troubleshooting Guide
Inconsistent In Vitro Results
| Observed Problem | Potential Cause | Recommended Solution |
| Lower than expected potency (High IC50) | 1. Compound Degradation: Improper storage of this compound powder or stock solutions. 2. Inaccurate Concentration: Errors in weighing the compound or in serial dilutions. 3. Cell Culture Issues: High cell passage number leading to altered phenotype, or mycoplasma contamination. | 1. Verify Storage: Ensure the compound and its solutions have been stored according to the manufacturer's recommendations (see table below). Prepare fresh stock solutions. 2. Recalibrate Instruments: Verify the accuracy of balances and pipettes. Prepare fresh dilutions. 3. Use Low Passage Cells: Utilize cells within a recommended passage number range. Regularly test for mycoplasma contamination. |
| High variability between replicate wells | 1. Poor Solubility: Precipitation of the compound in the assay medium. 2. Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. 3. Pipetting Errors: Inaccurate liquid handling during reagent addition. | 1. Check Solubility: Visually inspect the assay medium for any precipitate after adding this compound. Consider using a lower concentration or a different solvent system if compatible with the assay. 2. Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before and during seeding. 3. Calibrate Pipettes: Regularly check and calibrate pipettes. Use reverse pipetting for viscous solutions. |
| No observed effect of the compound | 1. Incorrect Assay Conditions: The chosen cell line may not express IDO1, or the assay endpoint may not be appropriate. 2. Inactive Compound: The compound may have degraded completely. | 1. Validate Assay System: Confirm IDO1 expression in your cell line (e.g., via Western blot or qPCR). Ensure the assay is sensitive enough to detect changes in IDO1 activity. 2. Obtain a New Vial: If degradation is suspected, use a fresh, unopened vial of this compound. |
Inconsistent In Vivo Results
| Observed Problem | Potential Cause | Recommended Solution |
| Lack of efficacy in animal models | 1. Poor Bioavailability: Issues with the formulation or route of administration. 2. Suboptimal Dosing: The dose or frequency of administration may be insufficient to maintain therapeutic concentrations. 3. Metabolic Instability: The compound may be rapidly metabolized in the animal model. | 1. Optimize Formulation: Ensure the compound is fully dissolved in the vehicle. Consider alternative formulations or administration routes based on the compound's properties. 2. Conduct Pharmacokinetic Studies: Determine the pharmacokinetic profile of this compound in your animal model to establish an appropriate dosing regimen. 3. Evaluate Metabolism: While this compound is designed to be less susceptible to oxidative metabolism, its metabolic profile can vary between species.[1][2] |
| High toxicity or adverse effects | 1. Vehicle Toxicity: The formulation vehicle may be causing adverse effects. 2. Off-target Effects: Although selective, high concentrations may lead to off-target activity. This compound has shown some activity against nAChR a1 at higher concentrations.[1] 3. Incorrect Dosing: Errors in dose calculation or administration. | 1. Conduct Vehicle-only Control: Administer the vehicle alone to a control group to assess its effects. 2. Dose-Response Study: Perform a dose-ranging study to identify a well-tolerated and efficacious dose. 3. Double-check Calculations: Carefully review all dose calculations and administration volumes. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| In Solvent (DMSO) | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Table 2: In Vivo Dosing Information for this compound
| Animal Model | Dosage Range | Administration Route | Observed Effect | Source |
| nu/nu Mouse | 3-30 mg/kg | Oral (p.o.) | Dose-proportional exposure and significant reduction in tumor kynurenine concentration. | [1] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Inhibition Assay
-
Cell Seeding: Plate an appropriate human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add the medium containing the various concentrations of this compound. Include vehicle-only (DMSO) and untreated controls.
-
Induction of IDO1 Expression: Concurrently treat cells with a known inducer of IDO1, such as interferon-gamma (IFN-γ), at a pre-optimized concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Measurement of Kynurenine: After incubation, collect the cell culture supernatant. Kynurenine concentration, the product of IDO1 activity, can be measured using a colorimetric assay based on its reaction with p-dimethylaminobenzaldehyde (PDAB) or by LC-MS/MS for higher sensitivity.
-
Data Analysis: Normalize the kynurenine levels to the vehicle-treated control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Pharmacodynamic Study in a Mouse Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nu/nu) bearing xenograft tumors from a human cancer cell line that expresses IDO1.
-
Compound Formulation: Prepare this compound for oral administration. A suggested formulation is a suspension in 0.5% methylcellulose and 0.2% Tween-80 in sterile water, or as described in the FAQs.
-
Dosing: Administer this compound orally (p.o.) at various doses (e.g., 3, 10, and 30 mg/kg).[1] Include a vehicle control group.
-
Sample Collection: At specified time points after dosing (e.g., 2, 6, 24 hours), collect tumor and plasma samples.
-
Kynurenine Measurement: Homogenize the tumor tissue and extract metabolites. Measure the concentration of kynurenine in both tumor homogenates and plasma using a validated LC-MS/MS method.
-
Data Analysis: Compare the kynurenine levels in the treated groups to the vehicle control group at each time point. Evaluate the dose-dependent reduction in kynurenine concentration to assess the pharmacodynamic effect of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. medkoo.com [medkoo.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
BMS-986242 solubility and stability in culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with BMS-986242. Below you will find frequently asked questions (FAQs) and troubleshooting guides related to its solubility and stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3][4] In the context of cancer, elevated IDO1 activity in tumor cells or immune cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][5] These events suppress the anti-tumor immune response by inhibiting the proliferation and function of effector T cells and Natural Killer (NK) cells, while promoting the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[5][6] By inhibiting IDO1, this compound aims to restore anti-tumor immunity.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is soluble in Dimethyl Sulfoxide (DMSO). While comprehensive public data on its solubility in a wide range of solvents is limited, a reported solubility in DMSO is 10 mM.[1]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in DMSO. Based on its molecular weight and reported solubility, you can prepare a 10 mM stock solution.
Q4: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is advisable to store stock solutions of this compound at -20°C or -80°C.[7] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Solubility and Stability in Culture Media
Problem: I am observing precipitation after diluting my this compound DMSO stock solution into cell culture medium.
| Possible Cause | Recommended Solution |
| "Solvent Shock" | Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to precipitate. To avoid this, prepare intermediate dilutions of the stock solution in pre-warmed culture medium before making the final dilution. |
| Exceeding Aqueous Solubility | The solubility of this compound in aqueous culture media is expected to be significantly lower than in DMSO. Ensure the final concentration in your experiment does not exceed its solubility limit in the medium. You may need to perform a solubility assessment (see Experimental Protocol 1). |
| Interaction with Media Components | Components in the culture medium, such as salts or proteins in fetal bovine serum (FBS), can affect compound solubility. Try reducing the serum concentration if your experimental design allows, or test the solubility in a serum-free version of your medium. |
| pH of the Medium | Ensure the pH of your cell culture medium is stable and within the optimal physiological range (typically 7.2-7.4). Deviations in pH can alter the ionization state of a compound and affect its solubility. |
Problem: I am concerned about the stability of this compound during my multi-day cell culture experiment.
| Possible Cause | Recommended Solution |
| Chemical Degradation | The stability of this compound in culture media at 37°C over extended periods has not been widely reported.[8] Factors such as pH, temperature, and dissolved oxygen can contribute to degradation. It is highly recommended to perform a stability study under your specific experimental conditions (see Experimental Protocol 2). |
| Adsorption to Plasticware | Hydrophobic compounds can bind to the surface of plastic culture plates and tubes, reducing the effective concentration in the medium. Consider using low-adhesion plasticware for your experiments. |
| Cellular Metabolism | If working with live cells, the compound may be metabolized, leading to a decrease in its concentration over time. This is distinct from chemical instability in the medium alone. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 410.92 g/mol | [2][9] |
| Solubility in DMSO | 10 mM | [1] |
To convert mM to mg/mL, use the following formula: Concentration (mg/mL) = Concentration (mM) * Molecular Weight (g/mol) / 1000 For this compound, 10 mM is approximately 4.11 mg/mL.
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a general method to estimate the solubility of this compound in your specific cell culture medium using turbidity measurements.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM or RPMI-1640), with or without serum, pre-warmed to 37°C[10][11]
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at a wavelength between 600-650 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
In a separate 96-well clear-bottom plate, add a small, equal volume (e.g., 2 µL) of each DMSO dilution to individual wells.
-
Using a multichannel pipette, add a corresponding volume of pre-warmed cell culture medium (e.g., 198 µL) to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is at a level non-toxic to your cells (typically ≤ 0.5%).
-
Include control wells containing only medium and the same final concentration of DMSO.
-
Seal the plate and incubate at 37°C for 1-2 hours to allow for potential precipitation.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the DMSO-only control wells.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound in cell-free culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium, pre-warmed to 37°C
-
Humidified incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS system
-
Acetonitrile or methanol for protein precipitation and sample processing
Methodology:
-
Prepare a working solution of this compound in your pre-warmed culture medium at the desired final concentration (e.g., 10 µM) by diluting a concentrated DMSO stock. Ensure the final DMSO concentration is low (≤ 0.5%).
-
Dispense the working solution into sterile tubes or wells, one for each time point.
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one sample. The t=0 sample should be processed immediately after preparation.
-
If your medium contains serum, precipitate the proteins by adding 3 volumes of ice-cold acetonitrile or methanol. Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis. If using serum-free medium, this step may not be necessary.
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area corresponding to the parent this compound compound.
-
Calculate the percentage of this compound remaining at each time point relative to the amount measured at t=0.
Visualizations
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for assessing compound stability.
References
- 1. probechem.com [probechem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. d-nb.info [d-nb.info]
- 6. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Potential off-target effects of BMS-986242
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential off-target effects of BMS-986242, a potent and selective inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1). The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel, potent, and selective inhibitor of the enzyme indoleamine-2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is implicated in the immune response in cancer. By inhibiting IDO1, this compound is designed to enhance the anti-tumor immune response.
Q2: Have any off-target activities of this compound been reported?
A2: Preclinical studies have indicated that this compound is a highly selective inhibitor of IDO1. However, some off-target activity has been identified. Specifically, this compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), with inhibitory activity observed at the α1 and α7 subunits.
Quantitative Data on Off-Target Effects
While comprehensive off-target screening panel data for this compound is not publicly available, the following table summarizes the known quantitative data regarding its off-target activity.
| Target | Assay Type | Result (IC50) | Notes |
| Primary Target | |||
| Indoleamine-2,3-dioxygenase 1 (IDO1) | Cellular | Potent | Primary mechanism of action |
| Off-Targets | |||
| Nicotinic Acetylcholine Receptor α1 (nAChR α1) | Binding | 12.3 µM | Moderate inhibitory activity |
| Nicotinic Acetylcholine Receptor α7 (nAChR α7) | Binding | > 6 µM | ~20% maximum inhibition observed |
| Broad Panel of Other Targets | Screening | > 25 µM | Generally high selectivity |
Signaling Pathways
The following diagrams illustrate the primary signaling pathway of IDO1 and the potential off-target signaling pathways involving nAChR α1 and α7.
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Potential off-target signaling pathways of this compound via nAChR α1 and α7.
Troubleshooting Guide
Q3: We are observing unexpected changes in cell proliferation, survival, or signaling pathways (e.g., MAPK, Akt) that do not seem to be directly related to IDO1 inhibition. What could be the cause?
A3: Such effects could potentially be due to the off-target activity of this compound on nAChR α7.[3][4][5][6][7] The nAChR α7 is known to be expressed in various cancer cell lines and can modulate intracellular signaling cascades that influence cell proliferation and survival.
Troubleshooting Steps:
-
Confirm On-Target IDO1 Inhibition: Measure kynurenine levels in your cell culture supernatant to confirm that this compound is effectively inhibiting IDO1 at the concentrations used in your experiment.
-
Evaluate nAChR Expression: Determine if your cell line expresses nAChR α7 using techniques such as RT-qPCR or western blotting.
-
Use a nAChR Antagonist: To test if the observed effects are mediated by nAChR α7, co-treat your cells with this compound and a selective nAChR α7 antagonist (e.g., methyllycaconitine). If the unexpected phenotype is reversed or diminished, it suggests an off-target effect.
-
Dose-Response Analysis: Perform a careful dose-response analysis of this compound for both IDO1 inhibition and the unexpected phenotype. A significant separation in the EC50/IC50 values may help to distinguish on-target from off-target effects.
Caption: A logical workflow for troubleshooting unexpected cellular effects with this compound.
Q4: In our in vivo studies, we are observing unexpected physiological effects that are not readily explained by IDO1 inhibition. Could this be related to off-target activity?
A4: While in vivo data on the off-target effects of this compound are limited, the inhibition of nAChR α1 could potentially lead to effects on neuromuscular function, as this receptor is primarily located at the neuromuscular junction. The clinical development of this compound has been discontinued, and detailed clinical safety data is not publicly available.[2] Researchers should carefully monitor for any signs of neuromuscular adverse effects in their animal models.
Experimental Protocols
The following are representative protocols for assays that can be used to investigate the potential off-target effects of this compound. Please note that these are general protocols and may require optimization for your specific experimental setup.
Protocol 1: Radioligand Binding Assay for nAChR α1 and α7
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for nAChR α1 and α7.
-
Materials:
-
Cell membranes expressing the nAChR subtype of interest (α1 or α7).
-
Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a known nAChR agonist like nicotine).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the concentration of this compound and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Cell-Based Functional Assay for nAChR α7 Activity
This protocol describes a general method to assess the functional effect of a compound on nAChR α7 activation using a calcium flux assay.
-
Materials:
-
A cell line stably expressing functional nAChR α7 (e.g., SH-SY5Y or transfected HEK293 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
nAChR α7 agonist (e.g., acetylcholine or nicotine).
-
Test compound (this compound).
-
A fluorescence plate reader capable of kinetic reads.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the nAChR α7 agonist to all wells to stimulate the receptor.
-
Continue to record the fluorescence intensity over time to measure the calcium influx.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Determine the effect of this compound on the agonist-induced calcium flux and calculate the IC50 if applicable.
-
References
- 1. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Silencing A7-nAChR levels increases the sensitivity of gastric cancer cells to ixabepilone treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nonneuronal alpha7-nicotinic receptor for lung cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of α7-nicotinic acetylcholine receptor in nicotine-induced invasion and epithelial-to-mesenchymal transition in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α7-Nicotinic acetylcholine receptor antagonist QND7 suppresses non-small cell lung cancer cell proliferation and migration via inhibition of Akt/mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Alpha7 Nicotinic Acetylcholine Receptors in Lung Cancer: Insights, Challenges, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating cytotoxicity of BMS-986242 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues of cytotoxicity when using the IDO1 inhibitor, BMS-986242, at high concentrations in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro cytotoxicity of this compound?
A1: Published preclinical data on this compound and other selective IDO1 inhibitors, such as epacadostat, suggest that they generally exhibit low intrinsic cytotoxicity at concentrations required for effective IDO1 inhibition. For instance, studies on epacadostat have shown no significant cytotoxic effects in various cell lines at concentrations well above its IC50 for IDO1.[1] However, at very high concentrations, off-target effects or compound-specific properties might contribute to cytotoxicity.
Q2: At what concentration should I be concerned about potential cytotoxicity with this compound?
A2: While this compound is a potent IDO1 inhibitor, concentrations significantly exceeding the in vitro IC50 for IDO1 activity should be evaluated for potential cytotoxic effects. It is recommended to establish a dose-response curve in your specific cell system to determine the optimal non-cytotoxic concentration range for your experiments.
Q3: Can the observed reduction in cell number in my experiment be attributed to the intended therapeutic effect of this compound?
A3: As an immunomodulatory agent, this compound is designed to enhance anti-tumor immune responses, which can lead to the killing of cancer cells by immune cells in co-culture systems.[2] In monoculture, some IDO1-expressing cancer cell lines might be sensitive to the modulation of the kynurenine pathway.[3] It is crucial to distinguish between this intended anti-proliferative or pro-apoptotic effect and non-specific cytotoxicity.
Troubleshooting Guide: High-Concentration this compound Cytotoxicity
This guide provides a systematic approach to identifying and mitigating unexpected cytotoxicity in your in vitro experiments.
Initial Assessment of Cytotoxicity
If you observe unexpected cell death, reduced cell viability, or significant changes in cell morphology after treatment with high concentrations of this compound, a systematic investigation is warranted.
Experimental Workflow for Assessing Cytotoxicity
Caption: A general workflow for identifying and addressing potential in vitro cytotoxicity.
Potential Causes and Mitigation Strategies
| Potential Cause | Troubleshooting Steps | Mitigation Strategies |
| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic IC50. | Use the lowest effective concentration of this compound for IDO1 inhibition. |
| Off-Target Effects | Review literature for known off-target activities of IDO1 inhibitors. | Consider using a structurally different IDO1 inhibitor as a control. |
| Solvent Toxicity | Test the vehicle control (e.g., DMSO) at the same concentrations used for this compound. | Keep the final solvent concentration below 0.5% (v/v) or as tolerated by the cell line. |
| Cell Line Sensitivity | Compare the cytotoxicity of this compound across different cell lines. | Select a cell line that is less sensitive to the cytotoxic effects, if appropriate for the experimental goals. |
| Suboptimal Culture Conditions | Ensure optimal cell density, serum concentration, and pH of the culture medium.[4][5] | Optimize cell culture conditions to enhance cell health and resilience. |
| Compound Instability/Degradation | Assess the stability of this compound in your culture medium over the experiment's duration. | Prepare fresh stock solutions and minimize freeze-thaw cycles. |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with this compound in appropriate culture plates or flasks.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway and Logical Relationships
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic for Unexpected Cytotoxicity
References
- 1. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Kynurenine Assays in the Presence of BMS-986242
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the IDO1 inhibitor, BMS-986242. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help ensure the accuracy of your kynurenine (Kyn) assays when this compound is present in your experimental samples.
Understanding the Challenge
This compound is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway that converts tryptophan to kynurenine.[1][2] While essential for studying the therapeutic effects of IDO1 inhibition, the presence of this compound and its metabolites in biological samples can potentially interfere with common analytical methods used to measure kynurenine concentrations, leading to inaccurate results. This guide will help you identify and mitigate these potential interferences.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered when measuring kynurenine in samples containing this compound.
Issue 1: Inaccurate Kynurenine Quantification with HPLC-UV
Question: My kynurenine levels, measured by HPLC-UV, are unexpectedly high or show unusual peaks in samples treated with this compound. What could be the cause?
Answer:
This issue can arise from several factors related to the chromatographic separation and UV detection of kynurenine and this compound.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Co-elution of this compound or its metabolites with Kynurenine | If this compound or one of its metabolites has a similar retention time to kynurenine under your current HPLC conditions, they will elute together, leading to a falsely elevated kynurenine peak. | Optimize your chromatographic method. Modify the mobile phase composition (e.g., change the organic solvent ratio or pH) or try a different column chemistry to improve the separation of kynurenine from this compound and its metabolites. |
| Overlapping UV Absorbance Spectra | Kynurenine is typically measured at around 360-365 nm. If this compound or its metabolites absorb light at or near this wavelength, it will contribute to the signal and result in an overestimation of kynurenine concentration. | Perform a UV spectral analysis. Inject a pure standard of this compound to determine its absorbance spectrum. If there is significant overlap with kynurenine's absorbance maximum, consider using a diode array detector (DAD) to monitor multiple wavelengths and select a more specific wavelength for kynurenine quantification where this compound absorbance is minimal. |
| Matrix Effects | The presence of this compound and its metabolites can alter the sample matrix, potentially affecting the ionization efficiency and detection of kynurenine. | Perform a matrix effect study. Prepare kynurenine standards in the same matrix as your experimental samples (e.g., plasma or cell culture media from untreated controls) and compare the standard curve to one prepared in a simple solvent. If a significant matrix effect is observed, consider using a more robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample before HPLC analysis. |
Issue 2: Inconsistent or Unreliable Results with Kynurenine ELISA
Question: I am observing high variability or results that are inconsistent with expectations when using an ELISA to measure kynurenine in samples containing this compound. Why is this happening?
Answer:
Enzyme-linked immunosorbent assays (ELISAs) are susceptible to interference from small molecules that can affect antibody-antigen binding.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Cross-reactivity of the anti-kynurenine antibody with this compound | The antibody used in the ELISA kit may recognize and bind to this compound or its structurally similar metabolites, leading to a false positive signal.[3][4] | Test for cross-reactivity. Spike a known concentration of this compound into a kynurenine-free matrix and run it in your ELISA. A positive signal indicates cross-reactivity. If significant cross-reactivity is observed, this ELISA kit may not be suitable for your experiments. Consider switching to a different analytical method like LC-MS/MS. |
| Non-specific binding | This compound, particularly at high concentrations, might non-specifically bind to the plate or other assay components, leading to high background signal or variability. | Optimize blocking and washing steps. Increase the concentration or incubation time of the blocking buffer. Also, increase the number of wash steps to remove non-specifically bound molecules. |
| Alteration of Kynurenine-Antibody Interaction | The presence of this compound could sterically hinder the binding of kynurenine to the antibody, resulting in a falsely low measurement. | Perform a spike and recovery experiment. Add a known amount of kynurenine to your sample matrix containing this compound and measure the recovery. Low recovery suggests interference with the antibody-antigen interaction. Diluting the sample may help mitigate this effect. |
Issue 3: Unexpected Results with LC-MS/MS Analysis
Question: My kynurenine measurements using LC-MS/MS are showing poor reproducibility in the presence of this compound. What should I investigate?
Answer:
While LC-MS/MS is generally more specific than HPLC-UV or ELISA, interference can still occur.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Ion Suppression or Enhancement | High concentrations of this compound or its metabolites co-eluting with kynurenine can affect the ionization of kynurenine in the mass spectrometer source, leading to either a suppressed or enhanced signal. | Use a stable isotope-labeled internal standard for kynurenine. This is the most effective way to correct for ion suppression or enhancement, as the internal standard will be affected similarly to the analyte. Also, optimizing the chromatography to separate kynurenine from this compound can help. |
| In-source Fragmentation | This compound might be unstable in the mass spectrometer's ion source and fragment into ions with the same mass-to-charge ratio (m/z) as kynurenine or its fragments, leading to a false positive signal. | Optimize MS/MS parameters. Carefully select precursor and product ion transitions for kynurenine that are unique and not shared by potential fragments of this compound. Infuse a pure standard of this compound to identify its fragmentation pattern. |
| Metabolite Interference | Metabolites of this compound might have the same nominal mass as kynurenine, leading to isobaric interference. | Improve chromatographic separation. If isobaric interference is suspected, a high-resolution mass spectrometer can differentiate between compounds with the same nominal mass but different exact masses. Alternatively, further optimization of the HPLC method to separate the isobars is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is the first and rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. This leads to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment, which can help to restore anti-tumor immune responses.
Q2: Which analytical method is recommended for measuring kynurenine in samples containing this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and most recommended method due to its high specificity and sensitivity.[5][6][7][8][9] The use of a stable isotope-labeled internal standard for kynurenine can effectively correct for potential matrix effects and ion suppression caused by this compound. If LC-MS/MS is not available, a well-validated HPLC-UV method with a diode array detector can be a suitable alternative, provided that chromatographic separation and spectral differences are sufficient to distinguish kynurenine from this compound and its metabolites. ELISAs should be used with caution and require thorough validation for cross-reactivity with this compound.
Q3: How can I validate my kynurenine assay for use with this compound?
A3: To validate your assay, you should perform the following experiments:
-
Specificity: Analyze a blank matrix, a matrix spiked with kynurenine, a matrix spiked with this compound, and a matrix spiked with both. This will help identify any interfering peaks or signals from this compound.
-
Linearity: Prepare a standard curve for kynurenine in the presence of a fixed concentration of this compound that is representative of your experimental samples.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of quality control samples containing both kynurenine and this compound at low, medium, and high concentrations.
-
Matrix Effect (for LC-MS/MS): Compare the response of kynurenine in a neat solution to its response in a post-extraction spiked sample matrix containing this compound.
-
Spike and Recovery (for ELISA): Add a known amount of kynurenine to your sample matrix containing this compound and calculate the percentage of kynurenine recovered.
Q4: What are the key physicochemical properties of this compound?
A4: Understanding the properties of this compound can help in method development and troubleshooting.
| Property | Value |
| Chemical Formula | C₂₄H₂₄ClFN₂O |
| Molecular Weight | 410.92 g/mol [1] |
| Solubility | Soluble in DMSO[2] |
Experimental Protocols
Protocol 1: Kynurenine Measurement by HPLC-UV
This protocol provides a general framework for the analysis of kynurenine in cell culture supernatant or plasma. Optimization will be required based on your specific instrumentation and sample type.
1. Sample Preparation (Plasma): a. To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA). b. Vortex for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Collect the supernatant for HPLC analysis.
2. Sample Preparation (Cell Culture Supernatant): a. Centrifuge the cell culture supernatant at 500 x g for 5 minutes to remove cells. b. To 200 µL of supernatant, add 20 µL of 30% (w/v) TCA. c. Vortex and centrifuge as described for plasma. d. Collect the supernatant for HPLC analysis.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Isocratic elution with 95:5 (v/v) 50 mM sodium acetate (pH 4.5) : acetonitrile.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 365 nm.
4. Quantification:
- Prepare a standard curve of kynurenine (e.g., 0.1 to 20 µM) in the appropriate matrix.
- Calculate the concentration of kynurenine in the samples based on the peak area and the standard curve.
Protocol 2: Kynurenine Measurement by LC-MS/MS
This protocol outlines a robust method for kynurenine quantification in the presence of this compound.
1. Sample Preparation: a. To 50 µL of plasma or cell culture supernatant, add 150 µL of methanol containing the stable isotope-labeled internal standard (e.g., kynurenine-d4). b. Vortex for 1 minute. c. Centrifuge at 16,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions:
- Kynurenine: Q1 209.1 -> Q3 192.1
- Kynurenine-d4 (IS): Q1 213.1 -> Q3 196.1
3. Quantification:
- Prepare a standard curve of kynurenine with a fixed concentration of the internal standard.
- Calculate the ratio of the peak area of kynurenine to the peak area of the internal standard.
- Determine the concentration of kynurenine in the samples from the standard curve.
Visualizations
Caption: Mechanism of action of this compound in the kynurenine pathway.
Caption: A logical workflow for troubleshooting kynurenine assay inaccuracies.
References
- 1. medkoo.com [medkoo.com]
- 2. probechem.com [probechem.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Long-term stability of BMS-986242 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of the IDO1 inhibitor, BMS-986242, in solution. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder?
A1: For long-term storage of solid this compound, it is recommended to store it as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in anhydrous DMSO. The stability of the stock solution depends on the storage temperature.
Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A3: It is generally not recommended to subject stock solutions to multiple freeze-thaw cycles as this can lead to degradation of the compound. It is best practice to prepare small, single-use aliquots to minimize the number of freeze-thaw cycles.
Q4: What are the potential signs of this compound degradation in my solution?
A4: Visual indicators of degradation can include a change in the color or clarity of the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as HPLC, which can detect the presence of degradation products and a decrease in the concentration of the parent compound.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively published in the public domain. However, as a molecule containing a quinoline moiety, it may be susceptible to oxidative metabolism. General degradation pathways for small molecules in solution include hydrolysis, oxidation, and photolysis. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are recommended to identify potential degradation products.
Data Presentation: Stability of this compound Stock Solutions
The following table summarizes the recommended storage conditions for this compound stock solutions based on information from various suppliers.
| Solvent | Storage Temperature | Storage Duration | Source |
| In solvent | -80°C | 3 months | MedKoo Biosciences[1] |
| In solvent | -20°C | 2 weeks | MedKoo Biosciences[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | - Prepare fresh stock solutions from solid powder. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the stability of your stock solution using HPLC analysis. |
| Precipitate observed in the solution | - Poor solubility at the prepared concentration. - Compound crashing out of solution after freeze-thaw. | - Ensure the concentration does not exceed the solubility limit in the chosen solvent. - Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh, lower-concentration solution. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | - Presence of degradation products. - Contamination of the solvent or sample. | - Conduct forced degradation studies to identify potential degradation products. - Use high-purity, anhydrous solvents for stock solution preparation. - Ensure proper handling and storage to prevent contamination. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber vials or polypropylene tubes
-
Calibrated balance and appropriate personal protective equipment (PPE)
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Dispense the stock solution into single-use aliquots in sterile, amber vials or polypropylene tubes.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Protocol 2: Long-Term Stability Assessment using HPLC
Objective: To evaluate the long-term stability of this compound in a specific solvent and storage condition.
Materials:
-
This compound stock solution
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)
-
Calibrated autosampler vials
Procedure:
-
Prepare a fresh stock solution of this compound in the solvent of interest (e.g., DMSO).
-
Immediately analyze an aliquot of the freshly prepared solution (Time 0) by HPLC to determine the initial purity and peak area of the parent compound.
-
Store the remaining stock solution under the desired long-term storage conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Compare the peak area of the parent compound at each time point to the Time 0 sample to calculate the percentage of the compound remaining.
-
Monitor the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
Mandatory Visualizations
IDO1 Signaling Pathway
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. Its activity in the tumor microenvironment leads to tryptophan depletion and the accumulation of kynurenine and its metabolites, which collectively suppress the anti-tumor immune response. This compound is a potent inhibitor of IDO1, blocking this immunosuppressive pathway.
Caption: The IDO1 enzyme metabolizes tryptophan, leading to immune suppression.
Experimental Workflow for Long-Term Stability Assessment
This workflow outlines the key steps for assessing the long-term stability of this compound in solution.
Caption: Workflow for assessing the long-term stability of a compound in solution.
References
Addressing variability in in vivo studies with BMS-986242
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo studies involving BMS-986242. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective oral inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the metabolism of tryptophan to kynurenine.[4] By inhibiting IDO1, this compound aims to reverse the immunosuppressive tumor microenvironment, thereby enhancing anti-tumor immune responses.[4] It was developed for cancer immunotherapy, with potential applications in treating various cancers such as metastatic melanoma and renal cell carcinoma.[2][5]
Q2: What are the common sources of variability in in vivo studies?
A2: Variability in in vivo studies can arise from several factors, which can be broadly categorized as follows:
-
Experimenter-related: Differences in handling, injection or oral dosing techniques, and measurement precision can be significant sources of variation.[6]
-
Animal-related: Inherent biological differences between animals, such as genetic background, sex, age, and body weight, contribute to variability.[6]
-
Environmental factors: The interaction between the animals and their environment, including housing conditions and handling procedures, can induce stress and physiological changes that affect experimental outcomes.[6]
-
Compound-related: The formulation, stability, and administration route of the therapeutic agent can impact its pharmacokinetics and pharmacodynamics.
Q3: Has the development of this compound been discontinued?
A3: Yes, according to some sources, the global highest R&D status for this compound is listed as discontinued.
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Inhibition
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Exposure | Verify the formulation and administration protocol. Ensure accurate dosing for each animal based on its weight. |
| Animal Model Heterogeneity | Use animals with a similar genetic background, age, and weight. Ensure proper randomization of animals into control and treatment groups. |
| Technical Variability | Standardize all experimental procedures, including tumor cell implantation, animal handling, and measurement techniques. |
Issue 2: Inconsistent Pharmacodynamic (PD) Effects (Kynurenine Levels)
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing | In preclinical studies, this compound has been shown to exhibit dose-proportional exposure and a significant reduction in tumor kynurenine concentrations at doses of 3-30 mg/kg administered orally.[1] Ensure the dose used is within this effective range. |
| Timing of Sample Collection | The timing of blood or tissue collection for kynurenine measurement is critical. Establish a consistent time point for sample collection relative to drug administration. |
| Sample Handling and Processing | Ensure consistent and appropriate handling and storage of biological samples to prevent degradation of analytes. |
Data Presentation
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Reference |
| Cellular IDO1 Inhibition IC50 | 2 nM | [7] |
| Human Whole Blood IDO1 Inhibition IC50 | 25 nM | [7] |
| Effective In Vivo Dose Range (Mouse) | 3-30 mg/kg (p.o.) | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H24ClFN2O | [3] |
| Molecular Weight | 410.91 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥ 98% | [8] |
Experimental Protocols
Protocol 1: Oral Formulation of this compound
This protocol is based on commonly used vehicles for oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL, a 20.8 mg/mL stock in DMSO can be prepared.[1]
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administer the formulation to animals via oral gavage at the desired dose.
Note: The solubility of this compound in DMSO is high (250 mg/mL), but it is important to use freshly opened DMSO as it can be hygroscopic, which can affect solubility.[1]
Visualizations
Caption: this compound inhibits the IDO1 enzyme, blocking tryptophan metabolism.
Caption: Troubleshooting workflow for addressing in vivo study variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. probechem.com [probechem.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Overcoming Resistance to BMS-986242 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the IDO1 inhibitor, BMS-986242, in their cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism. By catalyzing the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment.[6][7] This immunosuppression is achieved through two main mechanisms: the depletion of the essential amino acid tryptophan, which is necessary for T-cell proliferation and function, and the accumulation of kynurenine and other downstream metabolites, which have direct immunosuppressive effects.[6][8] this compound inhibits IDO1, thereby blocking the production of kynurenine and restoring anti-tumor immune responses.[9]
Q2: We are observing reduced efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of acquired resistance?
Acquired resistance to this compound and other IDO1 inhibitors is a significant challenge. The primary mechanism of resistance involves the upregulation of alternative tryptophan-catabolizing enzymes that can compensate for the loss of IDO1 activity. The two main enzymes implicated in this resistance are:
-
Tryptophan 2,3-dioxygenase (TDO): TDO is another enzyme that catalyzes the same initial step in the kynurenine pathway as IDO1.[10][11][12] Some tumors co-express both IDO1 and TDO, and inhibition of IDO1 can lead to a compensatory upregulation of TDO, thus maintaining the immunosuppressive microenvironment.[13][14]
-
Interleukin-4-induced-1 (IL4I1): IL4I1 is a less-studied enzyme that can also catabolize tryptophan. Its upregulation has been suggested as a potential mechanism of resistance to IDO1 inhibitors.[2][15]
Beyond these bypass pathways, resistance can also emerge from broader metabolic reprogramming within the cancer cells. For instance, upon IDO1 inhibition, tumor cells may reroute tryptophan metabolism and enhance the synthesis of NAD+, which can have inhibitory effects on CD8+ T cells.[1]
Q3: Are there cancer types that are intrinsically resistant to this compound?
Intrinsic resistance to this compound can occur in cancer types that do not primarily rely on IDO1 for tryptophan catabolism. Tumors that predominantly express TDO or IL4I1 for tryptophan degradation will show minimal response to a selective IDO1 inhibitor like this compound.[10][11] Therefore, it is crucial to characterize the expression profile of tryptophan-catabolizing enzymes in your cancer model before initiating experiments with this compound.
Troubleshooting Guides
Problem: My cancer cells are showing resistance to this compound.
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of TDO | 1. Assess TDO expression: Perform qPCR or Western blot to measure TDO mRNA and protein levels in your resistant cells compared to sensitive parental cells. 2. Measure TDO activity: Use a TDO activity assay to confirm functional compensation. 3. Dual Inhibition: Consider co-treatment with a TDO inhibitor. |
| Upregulation of IL4I1 | 1. Assess IL4I1 expression: Use qPCR or Western blot to determine IL4I1 expression levels. 2. Functional validation: Use siRNA to knockdown IL4I1 in resistant cells and assess for re-sensitization to this compound. |
| Metabolic Reprogramming | 1. Metabolomic analysis: Perform metabolomic profiling to identify alterations in tryptophan metabolism and other related pathways (e.g., NAD+ synthesis). 2. Targeting metabolic vulnerabilities: Explore combination therapies that target the identified metabolic adaptations. |
| Non-enzymatic IDO1 signaling | 1. Investigate IDO1 protein interactions: Use techniques like co-immunoprecipitation to explore potential signaling roles of the IDO1 protein that are independent of its enzymatic activity. |
Data Summary
Table 1: Key Enzymes in Tryptophan Catabolism and Their Inhibitors
| Enzyme | Function | Implication in Resistance to this compound | Potential Combination Therapy |
| IDO1 | Catalyzes the first and rate-limiting step of tryptophan catabolism in the tumor microenvironment. | Target of this compound. | Not applicable (as it is the primary target). |
| TDO | Functionally similar to IDO1, primarily expressed in the liver but also found in some tumors. | Upregulation can compensate for IDO1 inhibition, leading to resistance. | TDO inhibitors. |
| IL4I1 | An L-amino acid oxidase that can also degrade tryptophan. | Upregulation can provide an alternative pathway for tryptophan catabolism. | IL4I1 inhibitors (currently less developed). |
Experimental Protocols
Protocol 1: Quantitative Real-Time PCR (qPCR) for IDO1, TDO2, and IL4I1 Expression
-
RNA Extraction: Isolate total RNA from your sensitive and resistant cancer cell lines using a standard RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix and primers specific for human IDO1, TDO2, IL4I1, and a housekeeping gene (e.g., GAPDH).
-
Primer sequences can be designed using NCBI's Primer-BLAST tool.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.
Protocol 2: Western Blotting for IDO1, TDO, and IL4I1 Protein Levels
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against IDO1, TDO, IL4I1, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: Kynurenine Measurement Assay
-
Sample Preparation: Collect cell culture supernatants from both sensitive and resistant cells treated with or without this compound.
-
Colorimetric Assay: Use a commercially available kynurenine assay kit that is based on the reaction of kynurenine with p-dimethylaminobenzaldehyde to form a colored product.
-
Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Quantification: Determine the kynurenine concentration by comparing the absorbance to a standard curve.
Visualizations
Caption: Tryptophan catabolism pathways and mechanisms of resistance to this compound.
Caption: Experimental workflow for investigating resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. seejph.com [seejph.com]
- 3. The therapeutic potential of targeting tryptophan catabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fig. 3, [The upregulation of tryptophan catabolism...]. - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 9. Linrodostat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. scilit.com [scilit.com]
- 12. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating BMS-986242 Activity
This technical support center provides researchers with essential information for designing and troubleshooting experiments involving the selective IDO1 inhibitor, BMS-986242.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5][6][7][8] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan to kynurenine.[9][10][11][12] By inhibiting IDO1, this compound blocks this metabolic pathway, leading to a decrease in kynurenine levels and an increase in tryptophan levels in the tumor microenvironment. This reversal of tryptophan depletion and kynurenine accumulation can help to restore anti-tumor immune responses.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, the solid compound should be stored at -20°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What are the recommended positive and negative controls for in vitro experiments with this compound?
A3:
-
Positive Control (Inhibitor): A well-characterized IDO1 inhibitor, such as epacadostat or linrodostat (BMS-986205), can be used as a positive control to ensure the assay is performing as expected.
-
Negative Control (Vehicle): A vehicle control, typically DMSO at the same final concentration used for this compound, is essential to account for any effects of the solvent on the cells.
-
Negative Control (No IDO1 Induction): In cell-based assays where IDO1 expression is induced (e.g., by interferon-gamma), a control group of cells that are not induced should be included to establish the baseline level of kynurenine production.
Troubleshooting Guide
Issue 1: High variability in IC50 values for this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cell Passage Number and Health: | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially before starting the experiment. |
| Inconsistent Cell Seeding Density: | Use a precise method for cell counting and seeding to ensure uniform cell numbers across all wells. |
| Variability in IDO1 Induction: | Ensure consistent concentration and incubation time with the inducing agent (e.g., IFNγ). Verify IDO1 expression levels by Western blot or qPCR. |
| Compound Precipitation: | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility. |
| Assay Readout Interference: | Test whether this compound interferes with the assay readout (e.g., absorbance or fluorescence) in a cell-free system. |
Issue 2: Low or no detectable IDO1 activity in the cellular assay.
| Potential Cause | Troubleshooting Step |
| Inefficient IDO1 Induction: | Optimize the concentration and incubation time of the inducing agent (e.g., IFNγ). Confirm IDO1 protein expression by Western blot. |
| Low Tryptophan Concentration: | Ensure the cell culture medium is supplemented with an adequate concentration of L-tryptophan, the substrate for IDO1. |
| Cell Line Does Not Express Functional IDO1: | Use a cell line known to express functional IDO1 upon stimulation, such as certain ovarian (e.g., SK-OV-3) or cervical (e.g., HeLa) cancer cell lines.[1] |
| Degraded Reagents: | Use fresh aliquots of inducing agents and other critical reagents. |
Issue 3: Discrepancy between enzymatic and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Cellular Permeability: | This compound may have poor cell permeability, leading to lower potency in cellular assays compared to enzymatic assays. This is a characteristic of the compound. |
| Off-Target Effects: | In cellular assays, the observed effect could be due to off-target activities of the compound. Consider performing a broader kinase or receptor screening to identify potential off-targets. |
| Compound Efflux: | Cells may actively pump out the compound, reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor could help to investigate this possibility. |
| Different Redox Environments: | Enzymatic assays often use artificial reducing agents, while cellular assays rely on the intracellular redox environment. This difference can affect the activity of some inhibitors. |
Data Presentation
Table 1: In Vitro Potency of this compound and Other IDO1 Inhibitors
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| This compound | Cellular IDO1 Inhibition | - | 2 | [13] |
| This compound | Human Whole Blood IDO1 Inhibition | - | 25 | [13] |
| Linrodostat (BMS-986205) | Cellular IDO1 Inhibition | HeLa | 1.7 | [14] |
| Epacadostat | Cellular IDO1 Inhibition | - | 12 | [10] |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay
This protocol describes how to measure the inhibitory activity of this compound on IDO1 in a cellular context.
Materials:
-
IDO1-expressing cells (e.g., SK-OV-3 or HeLa)
-
Complete cell culture medium
-
Recombinant human interferon-gamma (IFNγ)
-
This compound
-
Positive control inhibitor (e.g., epacadostat)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Reagents for kynurenine measurement (see Protocol 2)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: The next day, replace the medium with fresh medium containing IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.[1] Incubate for 24-48 hours. Include a set of wells without IFNγ as a negative control.
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control inhibitor in the complete culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the IFNγ-containing medium and add the medium with the different concentrations of the inhibitors or vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
Cell Viability Assay: It is highly recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the remaining cells to assess the cytotoxicity of the compound.[1]
Protocol 2: Kynurenine Measurement by LC-MS/MS
This protocol provides a general workflow for the quantification of kynurenine in cell culture supernatants or plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture supernatant or plasma samples
-
Internal standard (e.g., deuterated kynurenine)
-
Acetonitrile
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw samples on ice.
-
To 50 µL of sample, add 100 µL of acetonitrile containing the internal standard to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the clear supernatant to an autosampler vial.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phases typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Develop a gradient elution method to separate kynurenine from other components.
-
Set up the mass spectrometer to monitor the specific parent and daughter ion transitions for kynurenine and the internal standard in positive ion mode.
-
-
Data Analysis:
-
Quantify the concentration of kynurenine in the samples by comparing the peak area ratio of kynurenine to the internal standard against a standard curve prepared with known concentrations of kynurenine.
-
Mandatory Visualization
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound activity.
References
- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of the IDO1 Inhibitors BMS-986242 and Linrodostat (BMS-986205)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: BMS-986242 and linrodostat (also known as BMS-986205). The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in their drug development and discovery efforts.
Introduction to the Compounds
Both this compound and linrodostat are orally bioavailable small molecules developed as potential cancer immunotherapeutics.[1][2] They function by targeting IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of its immunosuppressive metabolites, collectively known as kynurenines. This process suppresses the activity of effector T cells and promotes the function of regulatory T cells, allowing cancer cells to evade the host immune system. By inhibiting IDO1, these compounds aim to restore anti-tumor immunity.
This compound was developed as a structurally distinct alternative to linrodostat, with the goal of achieving a comparable in vitro potency and in vivo pharmacodynamic effect.[1][3]
Mechanism of Action
Linrodostat (BMS-986205) is a well-characterized, potent, and selective irreversible inhibitor of IDO1.[4][5] Its mechanism of action is distinct in that it targets the apo-form (heme-free) of the IDO1 enzyme. Linrodostat competes with the heme cofactor for binding to the apo-enzyme, and once bound, it prevents the re-binding of heme, effectively locking the enzyme in an inactive state.[4]
This compound is also a potent and selective IDO1 inhibitor.[1][3][6] While detailed mechanistic studies are less prevalent in publicly available literature compared to linrodostat, it is designed to be a heme-displacing inhibitor with a comparable efficacy profile.[7]
In Vitro Potency and Selectivity
The following tables summarize the available in vitro data for this compound and linrodostat. It is important to note that while the compounds are reported to have comparable potency, the data presented here is compiled from various sources and may not have been generated in a single head-to-head experiment under identical conditions.
Table 1: In Vitro Potency of this compound vs. Linrodostat (BMS-986205)
| Assay Type | This compound IC50 (nM) | Linrodostat (BMS-986205) IC50 (nM) |
| Cellular IDO1 Inhibition | 2[6] | 1.1 (HEK293-IDO1), 3.4 (SKOV3)[5] |
| Human Whole Blood (HWB) IDO1 Inhibition | 25[6] | Not explicitly stated in reviewed sources |
Table 2: In Vitro Selectivity Profile
| Target Enzyme | This compound Activity | Linrodostat (BMS-986205) Activity |
| Tryptophan 2,3-dioxygenase (TDO) | Not specified, but described as selective for IDO1[1][3] | No activity detected[2] |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | Not specified, but described as selective for IDO1[1][3] | No activity detected[2] |
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: IDO1/TDO2 Signaling Pathway in Cancer.
Caption: In Vitro IDO1 Inhibitor Evaluation Workflow.
Experimental Protocols
While a specific head-to-head comparative study with detailed protocols is not publicly available, a generalized protocol for a cellular IDO1 inhibition assay can be synthesized from the literature. This type of assay is commonly used to determine the in vitro potency of IDO1 inhibitors.
Cellular IDO1 Inhibition Assay
1. Cell Culture and IDO1 Induction:
-
Human cancer cell lines known to express IDO1, such as HeLa or SKOV3, are cultured in appropriate media. Alternatively, a cell line engineered to overexpress human IDO1, such as HEK293-hIDO1, can be used.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
To induce IDO1 expression, cells (e.g., HeLa or SKOV3) are stimulated with a pro-inflammatory cytokine, typically interferon-gamma (IFN-γ), for a predetermined period (e.g., 24 hours).
2. Inhibitor Treatment:
-
Serial dilutions of the test compounds (this compound or linrodostat) are prepared in the cell culture medium.
-
The medium containing the IDO1-inducing agent is removed from the cells and replaced with the medium containing the various concentrations of the inhibitors.
-
Control wells receive vehicle (e.g., DMSO) without any inhibitor.
3. Incubation:
-
The cells are incubated with the inhibitors for a specified duration (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
4. Kynurenine Measurement:
-
Following incubation, the cell culture supernatant is collected.
-
The concentration of kynurenine, the product of the IDO1-catalyzed reaction, in the supernatant is measured. This can be done using several methods:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and specific method for quantifying kynurenine.
-
Spectrophotometry: After a chemical reaction with Ehrlich's reagent (p-dimethylaminobenzaldehyde), which forms a colored adduct with kynurenine, the absorbance can be measured.
-
5. Data Analysis:
-
The percentage of IDO1 inhibition is calculated for each inhibitor concentration relative to the vehicle-treated control.
-
The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
A Comparative Analysis of the IDO1 Inhibitors BMS-986242 and Epacadostat
For Researchers, Scientists, and Drug Development Professionals
Indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point in cancer immunotherapy due to its critical role in mediating immune suppression within the tumor microenvironment. By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 depletes tryptophan available for effector T cells and generates immunosuppressive metabolites, thereby facilitating tumor immune evasion. This guide provides a comparative overview of two prominent IDO1 inhibitors: BMS-986242 (a clinical candidate from Bristol Myers Squibb) and epacadostat (formerly developed by Incyte). While both compounds target the same enzyme, their preclinical and clinical trajectories have differed significantly.
Mechanism of Action
Both this compound and epacadostat are potent and selective inhibitors of the IDO1 enzyme.[1][2] Their primary mechanism of action is to block the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway.[2] This inhibition is intended to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites in the tumor microenvironment. The intended downstream effects include the revitalization of anti-tumor immune responses, characterized by enhanced proliferation and function of effector T cells and natural killer (NK) cells, and a reduction in the number and suppressive activity of regulatory T cells (Tregs).[3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and epacadostat, focusing on their in vitro potency and preclinical pharmacodynamic effects. It is important to note that publicly available data for this compound is less extensive than for epacadostat, and some data pertains to the closely related compound, linrodostat (BMS-986205).
Table 1: In Vitro Potency of this compound and Epacadostat
| Parameter | This compound | Epacadostat | Reference |
| Target | IDO1 | IDO1 | [1][2] |
| Cellular IC50 (Human) | ~2 nM | ~10 - 15.3 nM | [1][5] |
| Human Whole Blood IC50 | ~25 nM | Not explicitly stated | [1] |
| Selectivity | Selective for IDO1 | >1000-fold selective for IDO1 over IDO2 and TDO | [4][6] |
| Mechanism of Inhibition | Heme-displacing | Competitive, reversible | [5][6] |
Table 2: Preclinical In Vivo Pharmacodynamic Comparison
| Parameter | Linrodostat (BMS-986205) | Epacadostat | Reference |
| Animal Model | SKOV3 human ovarian cancer xenograft in nude mice | SKOV3 human ovarian cancer xenograft in nude mice | [7] |
| Dosing Regimen | 1, 3, or 10 mg/kg, once daily for 5 days | 30 or 100 mg/kg, once daily for 5 days | [7] |
| Tumor Kynurenine Reduction | Dose-dependent reduction | Dose-dependent reduction | [7] |
| Comparative Observation | Linrodostat demonstrated a more potent pharmacodynamic effect on tumor kynurenine reduction at lower doses compared to epacadostat. | Required higher doses to achieve a similar level of tumor kynurenine reduction as linrodostat. | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
IDO1 Signaling Pathway
Caption: The IDO1 enzyme depletes tryptophan and produces kynurenine, leading to immune suppression.
Experimental Workflow for In Vitro IDO1 Inhibition Assay
Caption: A generalized workflow for determining the in vitro potency of IDO1 inhibitors.
Experimental Protocols
In Vitro IDO1 Cellular Inhibition Assay
This protocol is a composite based on methodologies described in the literature for assessing IDO1 inhibitor potency in a cellular context.[5][8]
1. Cell Culture and IDO1 Induction:
- Culture a human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3) in appropriate culture medium.
- Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Induce IDO1 expression by treating the cells with a final concentration of 100 ng/mL of human interferon-gamma (IFN-γ) for 24 hours.
2. Inhibitor Treatment:
- Prepare serial dilutions of this compound and epacadostat in complete culture medium.
- Remove the IFN-γ-containing medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
3. Incubation:
- Incubate the plates for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
4. Kynurenine Measurement:
- After incubation, collect the cell culture supernatant.
- Measure the concentration of kynurenine in the supernatant. This can be achieved through various methods:
- HPLC-MS/MS: A highly sensitive and specific method for quantifying kynurenine.
- Colorimetric Assay: Involves the reaction of kynurenine with p-dimethylaminobenzaldehyde (Ehrlich's reagent) to produce a colored product, which can be quantified by measuring absorbance at approximately 480 nm.
5. Data Analysis:
- Generate a dose-response curve by plotting the percentage of IDO1 inhibition against the inhibitor concentration.
- Calculate the half-maximal inhibitory concentration (IC50) value for each compound using non-linear regression analysis.
In Vivo Tumor Kynurenine Reduction Assay
This protocol is based on preclinical studies evaluating the pharmacodynamic effects of IDO1 inhibitors in vivo.[7]
1. Animal Model and Tumor Implantation:
- Utilize an appropriate animal model, such as immunodeficient mice (e.g., nude mice) bearing human tumor xenografts (e.g., SKOV-3).
- Inject tumor cells subcutaneously into the flank of the mice.
- Allow the tumors to grow to a palpable size.
2. Dosing:
- Randomize the tumor-bearing mice into different treatment groups: vehicle control, this compound (or linrodostat), and epacadostat at various dose levels.
- Administer the compounds orally once or twice daily for a specified duration (e.g., 5-12 days).
3. Sample Collection:
- At the end of the treatment period, euthanize the mice and collect tumor tissue and plasma samples.
4. Kynurenine Measurement:
- Homogenize the tumor tissue and process both tumor homogenates and plasma samples to extract metabolites.
- Quantify the concentration of kynurenine in the samples using a validated analytical method, typically LC-MS/MS, for high sensitivity and specificity.
5. Data Analysis:
- Compare the kynurenine levels in the tumor and plasma of the treated groups to the vehicle control group.
- Assess the dose-dependent reduction in kynurenine levels for each inhibitor.
Clinical Development and Comparative Efficacy
The clinical development paths of epacadostat and this compound (and its analogue linrodostat) have been markedly different. Epacadostat advanced to Phase 3 clinical trials, most notably the ECHO-301 trial, which evaluated its efficacy in combination with the anti-PD-1 antibody pembrolizumab in patients with unresectable or metastatic melanoma. The trial was terminated early as the combination did not demonstrate a significant improvement in progression-free survival or overall survival compared to pembrolizumab alone.[9] This outcome led to a significant downturn in the clinical development of IDO1 inhibitors.
In contrast, this compound and linrodostat have been evaluated in earlier-phase clinical trials.[3] While some of these trials have been terminated for strategic reasons, preclinical data suggests that linrodostat may have a more potent in vivo pharmacodynamic effect at lower doses compared to epacadostat.[7] A study comparing a novel IDO1 inhibitor to both epacadostat and BMS-986205 (linrodostat) suggested that the novel inhibitor showed superior tumor suppression, highlighting the ongoing efforts to develop more effective agents in this class.[8]
Conclusion
Both this compound and epacadostat are potent and selective inhibitors of the IDO1 enzyme, designed to reverse immune suppression in the tumor microenvironment. While in vitro data demonstrates the activity of both compounds, preclinical in vivo evidence suggests that the Bristol Myers Squibb compounds, including the closely related linrodostat, may achieve a more profound pharmacodynamic effect at lower concentrations. The clinical failure of epacadostat in a pivotal Phase 3 trial has cast a shadow over the therapeutic potential of IDO1 inhibition. However, the distinct properties of second-generation inhibitors like this compound and ongoing research into patient selection biomarkers may yet define a role for this therapeutic strategy in cancer treatment. Further head-to-head clinical studies would be necessary to definitively establish the comparative efficacy of these two agents.
References
- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
Validating IDO1 Target Engagement of BMS-986242 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-986242, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), with other notable IDO1 inhibitors. The focus is on the in vivo validation of target engagement, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Introduction to IDO1 and its Inhibition in Cancer Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1] By catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs).[1][2] This metabolic reprogramming allows cancer cells to escape immune surveillance.[2] Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in oncology to reverse this immunosuppression and enhance anti-tumor immunity.[3]
This compound is a novel, orally active IDO1 inhibitor developed for cancer therapy.[4][5] This guide compares its performance in engaging the IDO1 target in vivo against other well-characterized IDO1 inhibitors, including Linrodostat (BMS-986205), Epacadostat, Navoximod, and Indoximod.
Comparative Analysis of IDO1 Inhibitors
The following tables summarize the key pharmacodynamic and potency data for this compound and its alternatives. It is crucial to note that in vivo data are highly dependent on the specific experimental conditions, including the animal model, tumor type, and dosing regimen.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | IDO1 | Cellular Assay | 2 | |
| IDO1 | Human Whole Blood Assay | 25 | [6] | |
| Linrodostat (BMS-986205) | IDO1 | Enzyme Assay | 1.7 | [7] |
| IDO1 | HEK293 Cell-based Assay | 1.1 | [8][9] | |
| IDO1 | SKOV3 Cell-based Assay | 3.4 | [7] | |
| Epacadostat | IDO1 | Enzyme Assay | 71.8 | [10][11] |
| IDO1 | Human Cellular Assay | ~10 | [12][13] | |
| IDO1 | Mouse Cellular Assay | 52.4 | [14][13] | |
| Navoximod (GDC-0919) | IDO1 | Enzyme Assay (Ki) | 7 | [15] |
| IDO1 | Cellular Assay (EC50) | 75 | [15] | |
| Indoximod | - | Tryptophan Mimetic | Does not directly inhibit IDO1 enzyme | [16][17] |
Table 2: In Vivo Pharmacodynamic Effects of IDO1 Inhibitors (Kynurenine Reduction)
| Compound | Dose | Animal Model | Kynurenine Reduction | Reference(s) |
| This compound | 3-30 mg/kg (p.o.) | nu/nu Mouse | Statistically significant reduction in tumor kynurenine | [4] |
| Linrodostat (BMS-986205) | 5, 25, 125 mg/kg (q.d. x 5) | Human SKOV-3 Xenograft | Tumor: 60%, 63%, 76% reduction | [7] |
| Epacadostat | 50 mg/kg (p.o.) | Naive C57BL/6 Mice | Plasma: >50% reduction for 8 hours | [14] |
| 100 mg/kg (b.i.d. for 12 days) | CT26 Tumor-bearing Balb/c Mice | Suppression in plasma, tumor, and lymph nodes | [14] | |
| ≥100 mg BID | Human Patients | Plasma: >80-90% inhibition | [18] | |
| Navoximod (GDC-0919) | Single oral dose | Mice | Plasma and Tissue: ~50% reduction | [15][19] |
| 400-800 mg | Human Patients | Plasma: ~25-30% reduction | [20] | |
| Indoximod | Not Applicable | Not Applicable | Modulates downstream signaling | [16][21] |
Mechanism of Action
This compound, Linrodostat, Epacadostat, and Navoximod are direct competitive inhibitors of the IDO1 enzyme.[7][15] They bind to the enzyme, preventing the conversion of tryptophan to kynurenine. In contrast, Indoximod does not directly inhibit the IDO1 enzyme but acts as a tryptophan mimetic.[16][17] It interferes with the downstream signaling consequences of tryptophan depletion, primarily by restoring the activity of the mTORC1 pathway in T cells.[16][22]
Experimental Protocols
In Vivo Tumor Model for Efficacy and Pharmacodynamic Studies
This protocol describes a general framework for establishing a syngeneic tumor model to evaluate the in vivo target engagement and efficacy of IDO1 inhibitors.
a. Cell Culture and Implantation:
-
Cell Lines: Commonly used syngeneic mouse tumor cell lines include CT26 (colon carcinoma), B16F10 (melanoma), and Lewis Lung Carcinoma (LLC).[23][24] Some cell lines may require stimulation with interferon-gamma (IFNγ) or genetic engineering to ensure sufficient IDO1 expression.[24][25]
-
Cell Preparation: Culture cells in appropriate media. On the day of injection, harvest cells and resuspend in sterile phosphate-buffered saline (PBS) or other suitable vehicle at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6, depending on the cell line).
b. Dosing and Monitoring:
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer the IDO1 inhibitor and vehicle control via the appropriate route (e.g., oral gavage) and schedule.
c. Pharmacodynamic Sample Collection:
-
Timing: Collect samples at specified time points after the final dose to assess the pharmacodynamic effects.
-
Blood Collection: Collect blood via cardiac puncture or other appropriate methods into EDTA-containing tubes. Centrifuge to separate plasma.
-
Tissue Collection: Euthanize mice and excise tumors. Snap-freeze tissues in liquid nitrogen.
-
Storage: Store plasma and tissue samples at -80°C until analysis.
Quantification of Tryptophan and Kynurenine
The primary pharmacodynamic biomarker for IDO1 target engagement is the reduction in kynurenine levels, often expressed as the kynurenine-to-tryptophan (Kyn/Trp) ratio.
a. Sample Preparation:
-
Plasma: Deproteinize plasma samples, for example, by adding trichloroacetic acid.
-
Tissue: Homogenize tumor tissue in a suitable buffer.
b. Analytical Method:
-
LC-MS/MS: The most common and robust method for the simultaneous quantification of tryptophan and kynurenine is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26]
-
HPLC: High-performance liquid chromatography (HPLC) with UV or coulometric detection can also be used.[27][28]
-
ELISA: Commercially available ELISA kits are also an option for measuring tryptophan and kynurenine.[29][30]
Visualizations
IDO1 Signaling Pathway in the Tumor Microenvironment
Caption: IDO1 metabolizes tryptophan to kynurenine, leading to immune suppression.
Experimental Workflow for In Vivo Validation
Caption: A stepwise approach for validating a novel IDO1 inhibitor in vivo.
Logical Relationship of IDO1 Inhibitor Comparison
Caption: A logical framework for comparing this compound with alternative IDO1 inhibitors.
References
- 1. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. probechem.com [probechem.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is Indoximod used for? [synapse.patsnap.com]
- 18. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. scispace.com [scispace.com]
- 29. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 30. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Comparing IDO1 Inhibitors in Preclinical Cancer Models
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point in cancer immunotherapy due to its critical role in creating an immunosuppressive tumor microenvironment.[1] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 impairs the function of effector T cells and promotes the activity of regulatory T cells, allowing cancer cells to evade immune destruction.[1][2] This has spurred the development of numerous small molecule inhibitors aimed at restoring anti-tumor immunity. This guide provides a detailed comparison of prominent IDO1 inhibitors evaluated in preclinical models, focusing on their mechanisms of action, potency, and efficacy, supported by experimental data.
Mechanism of Action: Diverse Strategies to Block a Key Immunosuppressive Pathway
IDO1 inhibitors employ distinct mechanisms to disrupt the kynurenine pathway, broadly categorized as direct enzymatic inhibitors and indirect modulators.
-
Epacadostat (INCB024360) is a potent and selective, orally available competitive inhibitor of IDO1.[3][4] It directly binds to the active site of the IDO1 enzyme, preventing the conversion of tryptophan to kynurenine.[1] This leads to a reduction in kynurenine levels and a restoration of tryptophan concentrations within the tumor microenvironment, thereby alleviating T cell suppression.[1]
-
Navoximod (GDC-0919/NLG-919) is another potent, direct inhibitor of the IDO1 enzyme.[1] Unlike epacadostat, it exhibits non-competitive inhibition kinetics.[5] Preclinical studies have demonstrated its ability to effectively reduce kynurenine levels and enhance anti-tumor immune responses, especially when combined with other immunotherapies like PD-L1 blockade.[1]
-
Indoximod (1-Methyl-D-tryptophan) functions as a tryptophan mimetic and does not directly inhibit the IDO1 enzyme.[1][6] Instead, it acts downstream by creating a tryptophan-sufficiency signal that reactivates the mTOR pathway in T cells, even in the presence of low tryptophan levels.[1] This circumvents the immunosuppressive effects of tryptophan depletion.[1]
-
Linrodostat (BMS-986205) is a potent, selective, and orally bioavailable irreversible inhibitor of IDO1.[7] It competes with the heme cofactor for binding to the apo-form (heme-free) of the IDO1 enzyme.[7] By preventing the re-binding of heme, it locks the enzyme in an inactive state.[7]
IDO1 Signaling Pathway
The IDO1 pathway plays a central role in tumor-mediated immune suppression. The following diagram illustrates the key components and interactions within this pathway.
Caption: The IDO1 signaling pathway in the tumor microenvironment, leading to immune suppression.
Quantitative Comparison of Inhibitor Potency
The potency of IDO1 inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in enzymatic and cell-based assays. The following table summarizes available data for several prominent inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50/EC50 | Selectivity vs. IDO2 | Selectivity vs. TDO | Mechanism of Action |
| Epacadostat | IDO1 | Enzymatic | 71.8 nM[4][8] | >1000-fold[4][8] | >1000-fold[4][8] | Competitive |
| Cell-based | 10-12 nM[4][5][8] | >100-fold[5] | >100-fold[5] | |||
| Navoximod | IDO1, TDO (weak) | Cell-based | 75 nM[5][9] | Not specified | ~10- to 20-fold[5][9] | Non-competitive |
| Linrodostat | IDO1 | Cell-based | 2 nM[9] | Not specified | Not specified | Irreversible |
| Indoximod | Downstream of IDO1 | N/A | Does not directly inhibit IDO1[9] | N/A | N/A | Tryptophan mimetic |
| Ido1-IN-7 | IDO1 | Cell-based (SKOV3) | 6.1 nM[10] | Not specified | Not specified | Not specified |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used.
Preclinical In Vivo Efficacy
The anti-tumor activity of IDO1 inhibitors in preclinical models is often evaluated by their ability to reduce kynurenine levels and inhibit tumor growth, frequently in combination with other immunotherapies.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Findings |
| Epacadostat | CT26 tumor-bearing Balb/c mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes.[10] Reduced tumor growth by up to 57% in a dose-dependent manner.[11] |
| B16 melanoma mouse model | Not specified | Enhanced the antitumor effect of anti-CTLA-4 or anti-PD-L1 antibodies.[10] | |
| Navoximod | B16F10 tumor-bearing mice | Not specified | Markedly enhanced anti-tumor responses to vaccination. A single oral administration reduced plasma and tissue kynurenine by ~50%.[10] |
| Linrodostat | SKOV3 xenograft model | 1, 3, or 10 mg/kg, once a day for 5 days | Exhibited significant pharmacodynamic activity, reducing kynurenine levels.[12] |
| PF-06840003 | Mouse tumor models | Not specified | Strongly reduced intratumoral kynurenine levels and inhibited tumor growth, with increased efficacy when combined with PD-L1 or CTLA4 blockers.[6] |
Experimental Protocols
Accurate evaluation of IDO1 inhibitors relies on standardized and reproducible experimental assays. Below are outlines for common methodologies.
In Vitro IDO1 Enzymatic Assay
Principle: This assay directly measures a compound's ability to inhibit the enzymatic activity of purified recombinant IDO1 by quantifying the production of kynurenine from the substrate tryptophan.[7]
Protocol Outline:
-
Enzyme Preparation: Use purified recombinant human IDO1 enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing the IDO1 enzyme, L-tryptophan (substrate), and a reducing agent like ascorbic acid.
-
Inhibitor Addition: Add the test inhibitor at various concentrations. Include a control with no inhibitor.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.
-
Kynurenine Measurement: Stop the reaction and measure the concentration of kynurenine produced. This is often done spectrophotometrically after a chemical reaction with Ehrlich's reagent or p-dimethylaminobenzaldehyde (p-DMAB), or by more sensitive methods like HPLC.[7][10]
-
Data Analysis: Calculate the IC50 value, which is the inhibitor concentration required to reduce enzyme activity by 50%, from the dose-response curve.[7]
Cell-Based IDO1 Inhibition Assay
Principle: This assay assesses the inhibitor's activity in a more physiologically relevant context using cells that express IDO1. The inhibitor's ability to block IDO1 activity is determined by measuring the reduction of kynurenine secreted into the cell culture medium.[7]
Protocol Outline:
-
Cell Culture: Use a human cancer cell line known to express IDO1, such as HeLa or SKOV-3 cells.
-
IDO1 Induction: Stimulate the cells with interferon-gamma (IFN-γ) to induce the expression of IDO1.[7]
-
Inhibitor Treatment: Add the test inhibitor at various concentrations to the cell culture medium.
-
Incubation: Incubate the cells for a set period (e.g., 24-48 hours) to allow for tryptophan metabolism.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Kynurenine Measurement: Measure the concentration of kynurenine in the supernatant using a suitable detection method (e.g., colorimetric assay, LC-MS/MS).
-
Data Analysis: Calculate the percent inhibition of kynurenine production at each inhibitor concentration and determine the EC50 value.[9]
Experimental Workflow for In Vivo Efficacy Studies
The following diagram illustrates a general workflow for assessing the in vivo efficacy of IDO1 inhibitors in preclinical tumor models.
Caption: A typical experimental workflow for evaluating IDO1 inhibitors in vivo.
Conclusion
The landscape of IDO1 inhibitors is characterized by a diversity of chemical scaffolds and mechanisms of action. While early clinical trial results for some IDO1 inhibitors have been met with challenges, the preclinical data consistently demonstrates their potential to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[4][13] This guide provides a comparative framework for researchers to evaluate the performance of different IDO1 inhibitors. The choice of inhibitor for further investigation will depend on a comprehensive assessment of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in relevant cancer models.[3] Continued research into these compounds is crucial for the development of more effective cancer immunotherapies.
References
- 1. benchchem.com [benchchem.com]
- 2. fortislife.com [fortislife.com]
- 3. benchchem.com [benchchem.com]
- 4. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]
BMS-986242: A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic selectivity of BMS-986242, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information presented herein is intended to provide an objective overview supported by available experimental data to aid in research and development efforts.
Selectivity Profile of this compound
This compound was developed as a selective inhibitor of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism, which plays a significant role in tumor immune evasion.[1] The selectivity of an inhibitor is a critical factor in drug development, as it can influence both efficacy and safety by minimizing off-target effects.
Quantitative Selectivity Data
The following table summarizes the inhibitory activity of this compound against its primary target, IDO1, and a selection of off-target enzymes.
| Target | Assay Type | IC50 | Reference |
| IDO1 | Cellular Assay | 2 nM | [1] |
| IDO1 | Human Whole Blood Assay | 25 nM | [1] |
| nAChR a1 | Not specified | 12.3 µM | [2] |
| nAChR a7 | Not specified | >6 µM (~20% max inhibition) | [2] |
| Various other targets | Not specified | >25 µM | [2] |
While specific IC50 values for this compound against the closely related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) are not explicitly available in the reviewed literature, a related compound from the same discovery program, linrodostat (BMS-986205), has been reported to be highly selective for IDO1 over both IDO2 and TDO.[3][4] This suggests a high degree of selectivity for this compound against these related tryptophan-catabolizing enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the selectivity and potency of IDO1 inhibitors like this compound.
Cellular IDO1 Inhibition Assay (Kynurenine Measurement)
This assay is used to determine the potency of an inhibitor in a cellular context by measuring the production of kynurenine, the downstream product of IDO1 activity.
Materials:
-
Cancer cell line known to express IDO1 (e.g., SK-OV-3 or HeLa cells).[5]
-
Cell culture medium (e.g., McCoy's 5A or DMEM) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.
-
Recombinant human interferon-gamma (IFNγ) to induce IDO1 expression.[5]
-
This compound and other test compounds.
-
Trichloroacetic acid (TCA) solution.[6]
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[6]
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[5]
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 100 ng/mL) for 24-48 hours to induce the expression of the IDO1 enzyme.[6]
-
Inhibitor Treatment: Prepare serial dilutions of this compound and control inhibitors in the cell culture medium. Remove the IFNγ-containing medium from the cells and replace it with the medium containing the inhibitors.[6]
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.[6]
-
Sample Collection and Preparation:
-
Kynurenine Detection:
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of kynurenine production against the logarithm of the inhibitor concentration.[6]
Human Whole Blood IDO1 Inhibition Assay
This ex vivo assay measures the inhibitor's activity in a more physiologically relevant matrix.
General Protocol Outline:
-
Blood Collection: Whole blood is collected from healthy human donors.
-
IDO1 Induction: IDO1 expression in immune cells within the whole blood is induced using a stimulant such as lipopolysaccharide (LPS) or a combination of cytokines.
-
Inhibitor Treatment: The whole blood is treated with various concentrations of this compound.
-
Incubation: The treated blood is incubated to allow for IDO1 activity.
-
Kynurenine Measurement: Plasma is separated, and the kynurenine levels are measured, typically using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) for high sensitivity and specificity.
-
Data Analysis: The IC50 value is calculated based on the reduction of kynurenine production in the presence of the inhibitor.
Visualizations
IDO1 Signaling Pathway in Cancer
The following diagram illustrates the central role of IDO1 in tumor immune evasion. In the tumor microenvironment, IDO1 is often upregulated in cancer cells and immune cells in response to inflammatory signals like IFNγ.[7][8] IDO1 depletes the essential amino acid tryptophan and produces metabolites, collectively known as kynurenines. This tryptophan depletion and accumulation of kynurenines leads to the suppression of effector T cells and natural killer (NK) cells, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive environment that allows the tumor to escape immune destruction.[1][9]
Caption: IDO1 signaling pathway in the tumor microenvironment.
Experimental Workflow for Cellular IDO1 Inhibition Assay
The following diagram outlines the key steps in a typical cell-based assay to determine the potency of an IDO1 inhibitor.
Caption: Workflow for a cellular IDO1 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
Comparative Analysis of BMS-986242 Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers on the in vitro efficacy of the IDO1 inhibitor BMS-986242, with a comparative look at other key inhibitors and detailed experimental methodologies.
This compound is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Upregulation of IDO1 in the tumor microenvironment is a critical mechanism of immune evasion for cancer cells. By inhibiting IDO1, this compound aims to restore anti-tumor immunity. This guide provides a cross-validation of this compound's activity in various cancer cell lines, offering a comparative perspective with other IDO1 inhibitors and detailed protocols for experimental validation.
Quantitative Analysis of IDO1 Inhibition
The inhibitory activity of this compound and other key IDO1 inhibitors, Linrodostat (BMS-986205) and Epacadostat, has been evaluated in cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce IDO1 activity by 50%, are summarized below.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | Not Specified | 2[1] |
| This compound | Human Whole Blood | 25[1] |
| Linrodostat (BMS-986205) | SKOV-3 | ~9.5[2] |
| Epacadostat | SKOV-3 | ~15.3[2] |
Note: While a specific cancer cell line for the 2 nM IC50 value of this compound is not provided in the available literature, the data from the human whole blood assay and comparison with its predecessor, Linrodostat, highlight its potent activity. Further studies are needed to establish a comprehensive profile across a wider panel of cancer cell lines.
Experimental Protocols
The following is a detailed methodology for a cellular IDO1 activity assay, a common method for evaluating the potency of IDO1 inhibitors.
Objective: To determine the in vitro potency of IDO1 inhibitors by measuring the inhibition of kynurenine production in cancer cells with induced IDO1 expression.
Materials:
-
Cancer cell lines known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human Interferon-gamma (IFNγ)
-
This compound and other IDO1 inhibitors for comparison
-
96-well cell culture plates
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the chosen cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
IDO1 Induction: The following day, treat the cells with IFNγ (e.g., 100 ng/mL) to induce the expression of the IDO1 enzyme. Incubate for 24-48 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and other test compounds in the complete cell culture medium. Remove the IFNγ-containing medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
Kynurenine Measurement:
-
After the incubation period, carefully collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the clear supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in the experimental samples from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism of Action
To understand the biological context of this compound's activity, the following diagrams illustrate the IDO1 signaling pathway and a typical experimental workflow.
Caption: IDO1 pathway inhibition by this compound.
Caption: Workflow for cellular IDO1 inhibition assay.
References
A Comparative Analysis of the Pharmacokinetic Profiles of BMS-986242 and Linrodostat
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacokinetic profiles of two potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: BMS-986242 and linrodostat (BMS-986205). This analysis is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Both this compound and linrodostat are potent, selective, and orally active inhibitors of IDO1, an enzyme that plays a critical role in tumor immune evasion.[1][2] By blocking IDO1, these compounds aim to restore anti-tumor immunity. Developed by Bristol Myers Squibb, this compound was designed to have a comparable in vitro potency and in vivo pharmacodynamic effect to linrodostat, which was also developed by the same company.[1][2]
Quantitative Pharmacokinetic Data
The following tables summarize the preclinical pharmacokinetic parameters of this compound and linrodostat in various animal models.
Table 1: Preclinical Pharmacokinetic Profile of this compound
| Species | Dose (mg/kg) | Route | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| Mouse | 10 (PO) | Oral | 1.8 | 1580 | 6960 | 69 | - | - |
| Rat | 1 (IV) | Intravenous | 3.9 | - | 133 | - | 125 | 3.8 |
| Rat | 10 (PO) | Oral | 3.5 | 110 | 483 | 36 | - | - |
Data sourced from the Supporting Information of ACS Medicinal Chemistry Letters 2021, 12 (2), 288-294.
Table 2: Preclinical Pharmacokinetic Profile of Linrodostat (BMS-986205)
| Species | Dose (mg/kg) | Route | T½ (h) | Bioavailability (%) | Clearance (mL/min/kg) | Vss (L/kg) |
| Rat | 0.5 (IV) / 2 (PO) | IV / Oral | 3.9 | 64 | 27 | 3.8 |
| Dog | 0.5 (IV) / 1.5 (PO) | IV / Oral | 4.7 | 39 | 25 | 5.7 |
| Cynomolgus Monkey | 0.5 (IV) / 1.2 (PO) | IV / Oral | 6.6 | 10 | 19 | 4.1 |
Data sourced from publicly available preclinical data.
Experimental Protocols
The pharmacokinetic parameters presented above were determined using standard preclinical study designs. The following are detailed methodologies for the key experiments.
Pharmacokinetic Study in Mice (Oral Administration)
Objective: To determine the pharmacokinetic profile of a compound following a single oral gavage administration to mice.
Methodology:
-
Animal Model: Male BALB/c mice (or a similar strain) are used, typically weighing between 20-25g. Animals are fasted overnight prior to dosing but have free access to water.
-
Formulation and Dosing: The test compound (e.g., this compound) is formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose in water). A single oral dose is administered via gavage at a specified volume (e.g., 10 mL/kg).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is typically collected via retro-orbital bleeding or from the tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including T½, Cmax, and AUC.
Pharmacokinetic Study in Rats (Intravenous and Oral Administration)
Objective: To determine the absolute oral bioavailability and other pharmacokinetic parameters of a compound in rats.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (or a similar strain) with cannulated jugular veins are used, typically weighing between 200-250g. Animals are fasted overnight prior to dosing.
-
Formulation and Dosing:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., saline or a solution containing a solubilizing agent) and administered as a single bolus injection into the jugular vein cannula.
-
Oral (PO): The compound is formulated as a solution or suspension and administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein cannula at various time points after both IV and oral administration.
-
Plasma Preparation and Bioanalysis: Blood samples are processed to plasma and analyzed by LC-MS/MS as described for the mouse study.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The absolute oral bioavailability (F%) is calculated using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathway
Both this compound and linrodostat exert their therapeutic effect by inhibiting the IDO1 enzyme. IDO1 is the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine and its metabolites. This has two main immunosuppressive effects:
-
Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and function. Its depletion arrests T-cell proliferation.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs), further suppressing the anti-tumor immune response.
By inhibiting IDO1, this compound and linrodostat prevent the degradation of tryptophan and the production of immunosuppressive kynurenine, thereby restoring T-cell function and enhancing the immune system's ability to recognize and attack cancer cells.
Caption: IDO1 pathway and inhibition by this compound and linrodostat.
References
In Vivo Showdown: A Comparative Guide to the Anti-Tumor Activity of BMS-986242 and Other IDO1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor BMS-986242 against other key inhibitors in its class. This analysis is supported by available preclinical experimental data to inform research and development decisions.
The enzyme IDO1 is a critical regulator of immune responses, and its upregulation in the tumor microenvironment is a key mechanism of immune evasion. By catabolizing the essential amino acid tryptophan, IDO1 creates an immunosuppressive milieu that hampers the function of tumor-infiltrating immune cells. Consequently, the development of IDO1 inhibitors has been a significant focus in cancer immunotherapy. This guide delves into the in vivo performance of this compound in comparison to other notable IDO1 inhibitors such as Linrodostat (BMS-986205), Epacadostat, and Navoximod (GDC-0919).
Comparative Analysis of In Vivo Anti-Tumor Efficacy
While direct head-to-head in vivo studies comparing the anti-tumor efficacy of this compound against a panel of other IDO1 inhibitors are not extensively available in the public domain, the preclinical development of this compound was benchmarked against Linrodostat (BMS-986205). This compound was designed to exhibit a comparable in vivo pharmacodynamic effect to Linrodostat in a mouse xenograft model.[1][2][3][4][5] This suggests an anticipated similarity in their anti-tumor activities.
The following tables summarize the available quantitative data from various preclinical in vivo studies for these IDO1 inhibitors. It is important to note that the experimental conditions, including tumor models, dosing regimens, and whether the inhibitor was used as a monotherapy or in combination, vary between studies. This makes a direct, absolute comparison challenging.
Table 1: In Vivo Anti-Tumor Activity of IDO1 Inhibitors
| Inhibitor | Animal Model | Treatment | Key In Vivo Findings | Reference |
| This compound | Mouse Xenograft | Not Specified | Designed to have comparable in vivo pharmacodynamic effect to Linrodostat.[1][2][3][4][5] | [1][2][3][4][5] |
| Linrodostat (BMS-986205) | Human SKOV-3 Xenografts in Mice | 5, 25, and 125 mg/kg, q.d. x 5 | Dose-dependent reduction in kynurenine levels in serum and tumor. | [6] |
| Epacadostat | CT26 Colon Carcinoma in Balb/c Mice | 100 mg/kg, orally, twice daily for 12 days | Suppressed kynurenine in plasma, tumors, and lymph nodes.[6] | [6] |
| PAN02 Pancreatic Carcinoma in C57BL/6 Mice | 100 mg/kg, oral, twice daily | 57% tumor growth control.[7] | [7] | |
| Navoximod (GDC-0919) | B16F10 Melanoma in Mice | Not Specified (in combination with vaccine) | Markedly enhanced anti-tumor responses to vaccination, with ~95% reduction in tumor volume. | [8] |
| B16F10 Melanoma in Mice | 100 mg/kg | Dose-dependent suppression of tumor growth. | [9] |
IDO1 Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the IDO1 signaling pathway targeted by these inhibitors and a typical experimental workflow for evaluating their in vivo anti-tumor activity.
Experimental Protocols
Below are representative experimental protocols for in vivo efficacy studies of IDO1 inhibitors, synthesized from the available literature.
Syngeneic Mouse Tumor Model for Efficacy Evaluation
Objective: To evaluate the in vivo anti-tumor efficacy of an IDO1 inhibitor as a monotherapy or in combination with other agents.
Materials:
-
Animal Model: Immunocompetent mouse strains such as BALB/c or C57BL/6 are typically used, depending on the origin of the syngeneic tumor cell line.[7]
-
Tumor Cell Lines: Commonly used murine tumor cell lines include CT26 (colon carcinoma), B16-F10 (melanoma), and MC38 (colon adenocarcinoma).[7][8]
-
IDO1 Inhibitors: Test articles (e.g., this compound) and reference compounds (e.g., Epacadostat, Navoximod) formulated in an appropriate vehicle for the chosen route of administration.
-
Other Therapeutics: Immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) for combination studies.
Procedure:
-
Cell Culture and Implantation: Murine tumor cells are cultured under standard sterile conditions. A specified number of cells (e.g., 1 x 10^6) are then implanted subcutaneously into the flank of the mice.[10]
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly (e.g., twice a week) by measuring the tumor dimensions with calipers. Tumor volume is calculated using a standard formula, such as (Length x Width^2) / 2.[10]
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), the mice are randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The IDO1 inhibitor is administered at a specified dose and schedule (e.g., orally, once or twice daily).[6] For combination studies, other therapeutic agents are administered according to their established protocols.
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which can be reported as Tumor Growth Inhibition (TGI) percentage or a delay in tumor growth. Animal body weight is also monitored as a measure of toxicity. In some studies, overall survival is a key endpoint.
-
Pharmacodynamic Analysis: At the end of the study, blood and tumor tissue samples can be collected to measure the levels of tryptophan and kynurenine to confirm target engagement by the IDO1 inhibitor.[6]
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 PMID: 33603977 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Assessing the Synergy of BMS-986242 with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising strategy in cancer immunotherapy, aiming to reverse the immunosuppressive tumor microenvironment and enhance the efficacy of checkpoint inhibitors. BMS-986242 is a novel, potent, and selective IDO1 inhibitor developed to achieve this. This guide provides a comprehensive comparison of the preclinical data for this compound and other notable IDO1 inhibitors, epacadostat and linrodostat (BMS-986205), particularly focusing on their synergistic potential with checkpoint inhibitors.
Mechanism of Action: Targeting the Kynurenine Pathway
IDO1 is a key enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine suppress the proliferation and function of effector T cells while promoting the activity of regulatory T cells (Tregs), leading to immune tolerance.[1] By inhibiting IDO1, compounds like this compound aim to restore tryptophan levels and reduce kynurenine production, thereby unleashing an anti-tumor immune response. This mechanism is hypothesized to be synergistic with checkpoint inhibitors that block negative regulatory signals on T cells, such as PD-1/PD-L1.
Comparative Preclinical Efficacy
While direct preclinical studies evaluating the synergistic efficacy of this compound with checkpoint inhibitors in immunocompetent syngeneic models have not been publicly disclosed, its potent IDO1 inhibitory activity has been characterized. This section compares the in vitro and in vivo pharmacodynamic profile of this compound with the reported synergistic anti-tumor effects of epacadostat and linrodostat in combination with anti-PD-1 therapy.
In Vitro Potency
The following table summarizes the in vitro potency of this compound, epacadostat, and linrodostat against the IDO1 enzyme.
| Compound | HeLa Cell IC50 (nM) | Human Whole Blood (HWB) IC50 (nM) | Reference |
| This compound | 3.0 ± 0.9 | 28 ± 12 | [1] |
| Epacadostat | ~10 | N/A | [2] |
| Linrodostat (BMS-986205) | 1.1 | 9.4 | [3] |
In Vivo Preclinical Studies: Synergy with Checkpoint Inhibitors
The subsequent tables detail the in vivo anti-tumor efficacy of epacadostat and linrodostat in combination with anti-PD-1 checkpoint inhibitors in syngeneic mouse models. This data provides a benchmark for the expected synergistic potential of a potent IDO1 inhibitor like this compound.
Table 1: Preclinical Efficacy of Epacadostat in Combination with Anti-PD-1
| Tumor Model | Treatment Groups | Key Findings | Reference |
| CT26 (colorectal) | - Vehicle- Epacadostat- Anti-PD-1- Epacadostat + Anti-PD-1 | - Combination therapy resulted in significant tumor growth inhibition compared to either monotherapy. | [4] |
| B16F10 (melanoma) | - Vehicle- Epacadostat- Anti-PD-1- Epacadostat + Anti-PD-1 | - Synergistic reduction in tumor growth and increased survival in the combination group. | [5] |
Table 2: Preclinical Efficacy of Linrodostat (BMS-986205) in Combination with Anti-PD-1
| Tumor Model | Treatment Groups | Key Findings | Reference |
| CT26 (colorectal) | - Vehicle- Linrodostat- Anti-PD-1- Linrodostat + Anti-PD-1 | - Enhanced anti-tumor activity with the combination therapy compared to single agents. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for the in vivo studies cited.
General In Vivo Syngeneic Mouse Model Protocol
A standard workflow for assessing the synergy between an IDO1 inhibitor and a checkpoint inhibitor in a syngeneic mouse model is outlined below.
Cell Lines and Animals:
-
Cell Line: CT26 murine colorectal carcinoma cells are commonly used.
-
Animals: Female BALB/c mice, typically 6-8 weeks old.
Tumor Implantation:
-
CT26 cells (e.g., 1 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the flank of the mice.
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
IDO1 Inhibitor: Administered orally (p.o.) daily or twice daily at a specified dose (e.g., 50-100 mg/kg).
-
Anti-PD-1 Antibody: Administered intraperitoneally (i.p.) on a schedule such as every 3-4 days at a specified dose (e.g., 10 mg/kg).
-
Vehicle: The corresponding vehicle for each drug is administered to the control group.
Efficacy Endpoints:
-
Tumor Volume: Measured with calipers 2-3 times per week and calculated using the formula: (Length x Width²)/2.
-
Survival: Monitored until a predetermined endpoint (e.g., tumor volume exceeding a certain size or signs of morbidity).
-
Immunophenotyping: At the end of the study, tumors and spleens may be harvested for flow cytometry analysis to quantify immune cell populations (e.g., CD8+ T cells, Tregs).
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a critical regulator of immune suppression in the tumor microenvironment. While direct preclinical data on its synergy with checkpoint inhibitors is not yet publicly available, the extensive evidence for other IDO1 inhibitors like epacadostat and linrodostat strongly supports the rationale for such a combination. The potent in vitro and in vivo pharmacodynamic profile of this compound suggests it is a promising candidate for combination immunotherapy. Further studies in immunocompetent syngeneic models are warranted to definitively establish its synergistic anti-tumor efficacy with checkpoint inhibitors and to guide its clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Epacadostat plus pembrolizumab versus placebo plus pembrolizumab for advanced urothelial carcinoma: results from the randomized phase III ECHO-303/KEYNOTE-698 study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BMS-986242 and First-Generation IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the second-generation indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, BMS-986242, against first-generation IDO1 inhibitors, including Epacadostat, Navoximod, and Indoximod. The information presented is based on publicly available preclinical and clinical data to support researchers in evaluating these compounds for their studies.
Introduction to IDO1 Inhibition in Immuno-Oncology
Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of its immunosuppressive metabolite, kynurenine.[3][4] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), creating a tolerant microenvironment that allows cancer cells to evade immune surveillance.[1][4][5]
Pharmacological inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and restore anti-tumor immunity.[5] The first generation of IDO1 inhibitors, including Epacadostat, Navoximod, and Indoximod, validated the potential of this target, although they showed varied mechanisms and clinical success.[6] this compound is a newer, potent, and selective IDO1 inhibitor developed to improve upon the characteristics of earlier compounds.[7][8][9]
Mechanism of Action
The primary mechanism of most IDO1 inhibitors is to block the conversion of tryptophan to kynurenine. However, the specific interactions with the enzyme and the downstream effects can differ significantly.
-
This compound is a potent and selective inhibitor of IDO1.[7][8][9] It is designed to perform comparably to linrodostat (BMS-986205), which acts as an irreversible inhibitor by competing with the heme cofactor for binding to the apo-form of the IDO1 enzyme, locking it in an inactive state.[4]
-
Epacadostat is an orally active, competitive inhibitor of IDO1, with high selectivity over the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO).[1][10][11]
-
Navoximod (GDC-0919) is a potent inhibitor of the IDO pathway.[12] It exhibits non-competitive inhibition kinetics and has some activity against TDO, which may be relevant in tumors expressing both enzymes.[13]
-
Indoximod is unique among this group as it is not a direct enzymatic inhibitor of IDO1.[6][14] It acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 signaling pathway in T cells.[14]
Below is a diagram illustrating the IDO1 signaling pathway and the points of intervention for these inhibitors.
Data Presentation
The following tables provide a summary of the available quantitative data for a direct comparison of the inhibitors. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, cross-study comparisons should be interpreted with caution.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | Assay Type | IC50/EC50/Ki (nM) | Selectivity vs. IDO2 | Selectivity vs. TDO |
| This compound | IDO1 | Not Specified | Potent (comparable to BMS-986205)[7][8][9] | Selective[7][8][9] | Selective[7][8][9] |
| Epacadostat | IDO1 | Cell-based (human) | IC50: ~12[11] | >100-fold[11] | >100-fold[11] |
| Navoximod | IDO1, TDO | Cell-based | EC50: 75[13] | Not specified | ~10 to 20-fold selective for IDO1[13] |
| Cell-free | Ki: 7[12] | ||||
| Indoximod | Downstream of IDO1 | Not a direct inhibitor | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vivo Pharmacodynamics and Efficacy
| Inhibitor | Animal Model | Dosing Regimen | Kynurenine Reduction (%) | Tumor Growth Inhibition (%) | Key Findings/Combination Studies |
| This compound | Mouse Xenograft | Not Specified | Robust pharmacodynamic activity[7][8][9] | Not Specified | Selected for clinical development based on preclinical profile.[7][8][9] |
| Epacadostat | Syngeneic mice | 100 mg/kg, BID | ~90% in plasma and tumor[11] | Significant | Enhanced anti-tumor effects of anti-CTLA-4 or anti-PD-L1 antibodies.[11] |
| Navoximod | B16F10 tumor-bearing mice | Single oral dose | ~50% in plasma and tissue[15] | ~95% reduction in tumor volume (with vaccine)[16] | Markedly enhanced anti-tumor responses to vaccination.[15] |
| Indoximod | Preclinical models | Not Specified | Not the primary mechanism | Anticancer activity demonstrated | Effective in reversing T-cell suppression.[17] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of IDO1 inhibitors. Below are representative protocols for common in vitro assays.
Biochemical IDO1 Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).
-
Prepare a reaction mixture containing the assay buffer, 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[18]
-
Prepare a stock solution of the substrate, L-tryptophan (e.g., 400 µM).[19]
-
Prepare serial dilutions of the test compound (e.g., this compound) and a reference inhibitor (e.g., Epacadostat).
-
-
Assay Procedure:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Add purified recombinant IDO1 enzyme to all wells except for the negative control.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[19]
-
-
Detection and Data Analysis:
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[19]
-
Incubate at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine.[19]
-
Add a colorimetric reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid) that reacts with kynurenine to produce a colored product.[15]
-
Measure the absorbance at the appropriate wavelength (e.g., 480 nm).[19]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibitor's ability to block IDO1 activity within a cellular context.
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Remove the IFN-γ containing medium.
-
Add fresh medium containing serial dilutions of the test compound.
-
-
Kynurenine Measurement:
-
Incubate the cells for 48-72 hours.[15]
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the same detection method as in the biochemical assay (TCA precipitation followed by colorimetric detection) or by LC-MS.
-
-
Data Analysis:
-
Normalize the kynurenine production to a vehicle-treated control.
-
Calculate the percent inhibition and determine the EC50 value from the dose-response curve.
-
The workflow for the cell-based IDO1 inhibition assay is visualized below.
Conclusion
This compound represents a progression in the development of IDO1 inhibitors, building on the knowledge gained from first-generation compounds. While first-generation inhibitors like Epacadostat and Navoximod demonstrated potent direct inhibition of IDO1, and Indoximod offered a unique downstream mechanism of action, their clinical outcomes have been mixed. This compound, with its profile as a potent and selective IDO1 inhibitor, holds the potential for improved therapeutic efficacy.[7][8][9] The data presented in this guide, including comparative potency, selectivity, and in vivo activity, alongside detailed experimental protocols, provides a valuable resource for researchers investigating the role of IDO1 inhibition in cancer immunotherapy.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Preclinical Evaluation of this compound, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BMS-986242: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the investigational IDO1 inhibitor, BMS-986242, is critical for maintaining laboratory safety and environmental compliance. This document provides a comprehensive overview of the recommended procedures for researchers, scientists, and drug development professionals. While a specific Safety Data Sheet (SDS) from the manufacturer, Bristol Myers Squibb (BMS), was not publicly available at the time of this writing, this guidance is based on information from supplier safety data sheets and general best practices for the disposal of chemical compounds of this nature.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing is required.
-
Respiratory Protection: In case of dust or aerosol generation, use a NIOSH-approved respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and a safety shower.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following steps provide a general framework for proper disposal:
-
Do Not Dispose Down the Drain: this compound should never be disposed of in the sanitary sewer system.
-
Original Containers: Whenever possible, keep the compound in its original container.
-
Waste Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, properly labeled, and sealed container for chemical waste.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), CAS number (1923844-48-7), and appropriate hazard warnings.
-
Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal company.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Containment: For small spills, use an absorbent material like vermiculite, dry sand, or earth to contain the substance. Do not use combustible materials such as paper towels.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
Chemical and Physical Properties Overview
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Chemical Formula | C₂₄H₂₄ClFN₂O |
| Molecular Weight | 410.92 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for the proper disposal of this compound waste.
Signaling Pathway Context
This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. Understanding this pathway is crucial for researchers working with this compound.
Caption: The inhibitory action of this compound on the IDO1 pathway.
Disclaimer: This information is intended for guidance purposes only. Always consult the most current Safety Data Sheet (SDS) from the manufacturer and adhere to all applicable local, state, and federal regulations for chemical disposal.
Essential Safety and Operational Guide for Handling BMS-986242
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Potent IDO1 Inhibitor, BMS-986242.
This document provides critical safety and logistical information for the laboratory use of this compound, a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. This compound is a solid powder and is intended for research use only.
Immediate Safety and Handling
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE.
| Activity | Recommended Personal Protective Equipment | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Safety glasses or goggles. | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is crucial. |
| Solution Preparation (in DMSO) | - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields.- Chemical-resistant nitrile gloves. | Reduced risk of aerosolization, but potential for splashes and spills. Engineering controls (fume hood) are the primary protection. |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves. | Focus on preventing skin and eye contact during experimental procedures. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
This compound is a potent inhibitor of IDO1, an enzyme implicated in cancer immune evasion. The following are detailed methodologies for key experiments to assess its activity.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cancer cell line expressing IDO1 (e.g., SK-OV-3).
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Human interferon-gamma (IFNγ).
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
Reagents for kynurenine detection.
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells in a 96-well plate and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFNγ (e.g., 50-100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO and then in fresh cell culture medium. Add the diluted compound to the cells.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration.
-
Data Analysis: Calculate the IC50 value of this compound by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro IDO1 inhibition assay.
In Vivo Pharmacodynamic Study in a Mouse Xenograft Model
This protocol outlines the assessment of this compound's effect on tumor kynurenine levels in a mouse model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude).
-
Human tumor cell line (e.g., HeLa).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water).
-
LC-MS/MS system.
Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a specified volume (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups (vehicle and this compound). Administer this compound orally at the desired dose (e.g., 3, 10, or 30 mg/kg).
-
Sample Collection: At specified time points after dosing, collect tumor tissue and plasma samples.
-
Pharmacodynamic Analysis: Analyze the concentrations of kynurenine and tryptophan in the samples using LC-MS/MS.
-
Data Evaluation: Evaluate the reduction in kynurenine concentration in the treated groups compared to the vehicle control.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | - Treat as hazardous chemical waste.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste management service. |
| This compound in DMSO Solution | - Collect in a designated, sealed hazardous waste container labeled "Hazardous Waste - DMSO with this compound".- Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container.- Label as "Solid Hazardous Waste". |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste. |
Important Note on DMSO: DMSO can facilitate the absorption of other chemicals through the skin. Therefore, solutions of this compound in DMSO should be handled with extreme caution, and appropriate gloves must be worn at all times.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the responsible use of this compound in a laboratory setting. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of potent research compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
